EPZ033294
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H22ClN7O |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
N-[1-[[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]methyl]azetidin-3-yl]-1-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22ClN7O/c21-16-3-1-14(2-4-16)9-27-10-15(7-22-27)8-26-11-17(12-26)23-20(29)19-13-28(25-24-19)18-5-6-18/h1-4,7,10,13,17-18H,5-6,8-9,11-12H2,(H,23,29) |
InChIキー |
MOWCUCXGYVJUHU-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of EPZ033294: An In-depth Technical Guide to SMYD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of EPZ033294, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in various cancers. This document details the inhibitor's biochemical and cellular activity, its impact on key signaling pathways, and provides detailed protocols for relevant experimental procedures.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for SMYD2. It acts through a noncompetitive mechanism with respect to the peptide substrate, effectively blocking the methyltransferase activity of SMYD2. This inhibition leads to downstream effects on cellular processes, most notably the modulation of the p53 tumor suppressor pathway. By preventing the SMYD2-mediated methylation of p53 and other substrates, this compound can restore p53's tumor-suppressive functions, making it a compelling candidate for further investigation in oncology drug development.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular potency.
| Parameter | Value | Reference(s) |
| Biochemical IC50 | 3.9 nM | [1][2][3] |
| Cellular IC50 (BTF3me1) | 2.9 nM | [3] |
| Mechanism of Inhibition | Noncompetitive with respect to peptide substrate | [1][4] |
Table 1: Potency and Mechanism of this compound.
Mechanism of Action: Targeting SMYD2-Mediated Methylation
SMYD2 is a lysine methyltransferase that plays a crucial role in regulating gene expression and protein function through the methylation of histone and non-histone proteins.[5][6] One of its key non-histone substrates is the tumor suppressor protein p53.[6][7] SMYD2 specifically methylates p53 at lysine 370 (K370), a post-translational modification that has been shown to repress p53's transcriptional activity and promote its degradation.[7][8] This inhibition of p53's tumor-suppressive functions is a critical step in the development and progression of several cancers.[4][6]
This compound exerts its therapeutic potential by directly inhibiting the catalytic activity of SMYD2. By binding to the enzyme, this compound prevents the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to its substrates, including p53.[1][4] This leads to a reduction in p53 K370 methylation, thereby restoring its ability to activate downstream target genes involved in cell cycle arrest and apoptosis.[9]
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structures of Histone and p53 Methyltransferase SmyD2 Reveal a Conformational Flexibility of the Autoinhibitory C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
EPZ033294: A Potent and Selective Inhibitor of SMYD2 Methyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ033294 is a potent and highly selective small molecule inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in various cellular processes and diseases, including cancer. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a novel pharmacophore that demonstrates high affinity and specificity for SMYD2.
IUPAC Name: N-(1-((1-(4-Chlorobenzyl)-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-pyrazole-4-carboxamide[1]
Chemical Formula: C₂₁H₂₃ClN₆O[1]
Molecular Weight: 410.91 g/mol [1]
SMILES Code: O=C(C1=CN(C2CC2)N=C1)NC3CN(CC4=CN(CC5=CC=C(Cl)C=C5)N=C4)C3[1]
InChI Key: JWGPLPSMSAOSOX-UHFFFAOYSA-N[1]
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of the enzymatic activity of SMYD2.[2] SMYD2 is a protein methyltransferase that primarily methylates non-histone proteins, playing a crucial role in regulating various signaling pathways. The primary mechanism of this compound is the noncompetitive inhibition of SMYD2 with respect to the peptide substrate and either noncompetitive or uncompetitive with respect to the S-adenosylmethionine (SAM) cofactor.[2]
SMYD2 has been shown to methylate and regulate the activity of several key signaling proteins, including p53, Rb, and various components of the NF-κB and STAT3 signaling pathways. By inhibiting SMYD2, this compound can modulate these pathways, which are often dysregulated in cancer and inflammatory diseases. For instance, SMYD2-mediated methylation of TRAF2 has been shown to promote NF-κB signaling.[1]
Below is a simplified representation of the signaling pathway involving SMYD2 and the point of intervention for this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC₅₀ | 3.9 nM | Radiometric assay against SMYD2 | [2] |
| Cellular IC₅₀ | 2.9 nM | Western blot for BTF3me1 in 293T cells | [2] |
| Cellular Methylation IC₅₀ | 29 nM | Cellular methylation assay | [3] |
Experimental Protocols
SMYD2 Radiometric Inhibition Assay
This assay is used to determine the biochemical potency of this compound against SMYD2. The protocol is based on the principles of a radiometric dot blot kinase assay, adapted for a methyltransferase.
Materials:
-
Recombinant human SMYD2 enzyme
-
Peptide substrate (e.g., H3 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol)
-
Phosphocellulose paper (P81)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the SMYD2 enzyme, peptide substrate, and this compound in the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a small volume of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the phosphocellulose paper.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular BTF3me1 Western Blot Assay
This assay measures the ability of this compound to inhibit SMYD2 activity within a cellular context by quantifying the methylation of a known SMYD2 substrate, BTF3.
Materials:
-
293T cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against monomethylated BTF3 (BTF3me1)
-
Primary antibody for a loading control (e.g., β-actin or total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
Procedure:
-
Seed 293T cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24-48 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BTF3me1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the BTF3me1 signal to the loading control. The cellular IC₅₀ is determined by plotting the normalized BTF3me1 levels against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity and thermodynamics of the interaction between this compound and SMYD2.
Materials:
-
MicroCal iTC200 system or equivalent
-
Purified SMYD2 protein
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol, 50 µM SAM)
Procedure:
-
Prepare a solution of SMYD2 (e.g., 18 µM) in the assay buffer in the sample cell.
-
Prepare a solution of this compound (e.g., 200 µM) in the same buffer in the injection syringe.
-
Perform a series of injections of the this compound solution into the SMYD2 solution while monitoring the heat change.
-
A control experiment with injections of this compound into the buffer alone is performed to subtract the heat of dilution.
-
The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualizations
Experimental Workflow for Cellular IC₅₀ Determination
Conclusion
This compound is a valuable chemical probe for studying the biological functions of SMYD2 and a potential starting point for the development of therapeutics targeting SMYD2-driven pathologies. Its high potency and selectivity make it a critical tool for elucidating the role of SMYD2 in various signaling pathways and disease states. The experimental protocols provided herein offer a robust framework for the characterization of this compound and other potential SMYD2 inhibitors.
References
- 1. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of EPZ033294: A Potent and Selective SMYD2 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
EPZ033294 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, key preclinical data, and the experimental methodologies used for its characterization. While specific details regarding the initial high-throughput screening and lead optimization for this compound are not extensively published, this document synthesizes available information and draws parallels from the development of other SMYD2 inhibitors to provide a cohesive narrative for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting SMYD2
SMYD2 is a protein lysine methyltransferase that plays a crucial role in regulating gene expression and cellular signaling through the methylation of both histone and non-histone proteins.[1][2] Overexpression of SMYD2 has been observed in a variety of cancers, including gastric, esophageal, and breast cancer, where it contributes to tumor progression by methylating and altering the function of key cellular proteins such as p53 and retinoblastoma protein (RB).[3] The oncogenic roles of SMYD2 have established it as a promising therapeutic target for the development of novel anti-cancer agents.
Discovery of this compound
While the specific high-throughput screening (HTS) campaign that led to the identification of this compound has not been detailed in publicly available literature, the discovery of potent and selective enzyme inhibitors typically follows a well-established path. This process generally begins with a large-scale screening of a diverse chemical library to identify initial "hit" compounds with inhibitory activity against the target enzyme.
High-Throughput Screening (HTS)
HTS campaigns for enzyme inhibitors often employ biochemical assays designed for high-throughput formats. For a methyltransferase like SMYD2, a common approach is a radiometric or luminescence-based assay that detects the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate peptide.
Hypothetical HTS Workflow for SMYD2 Inhibitor Discovery
Caption: A generalized workflow for the discovery of enzyme inhibitors.
Following the primary screen, "hit" compounds are typically subjected to a series of validation and triaging steps, including dose-response studies to determine potency (IC50), selectivity assays against other methyltransferases to assess specificity, and orthogonal assays to confirm binding to the target.
Lead Optimization and Structure-Activity Relationship (SAR)
Once a promising lead series is identified, a medicinal chemistry effort is undertaken to synthesize and test analogs to improve potency, selectivity, and drug-like properties. This iterative process, known as structure-activity relationship (SAR) optimization, aims to develop a clinical candidate. While a detailed SAR study for this compound is not publicly available, the chemical structure of this compound suggests a focused effort to optimize interactions within the SMYD2 active site.
Preclinical Characterization of this compound
Biochemical and Cellular Potency
This compound has been characterized as a potent inhibitor of SMYD2 in both biochemical and cellular assays.
| Parameter | Value |
| Biochemical IC50 | 3.9 ± 0.3 nM |
| Cellular IC50 (BTF3 Methylation) | 2.9 nM |
Table 1: Potency of this compound against SMYD2.
Mechanism of Action
Studies have shown that this compound is a noncompetitive inhibitor of SMYD2 with respect to the peptide substrate. This indicates that this compound does not directly compete with the substrate for binding to the active site, but rather binds to a different site on the enzyme to inhibit its activity.
SMYD2 Signaling Pathways
SMYD2 has been implicated in several signaling pathways that are critical for cancer cell proliferation, survival, and migration. Understanding these pathways is essential for elucidating the therapeutic potential of SMYD2 inhibitors like this compound.
References
- 1. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of SMYD2 in gastrointestinal cancer progression (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
EPZ033294: A Potent and Selective SMYD2 Inhibitor
This technical guide provides a comprehensive overview of EPZ033294, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD2. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cellular processes and the therapeutic potential of SMYD2 inhibition. This document details the physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for studying this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 1887195-17-6 | [1][2][3] |
| Molecular Weight | 411.89 g/mol (C₂₀H₂₂ClN₇O) or 410.91 g/mol (C₂₁H₂₃ClN₆O) | [1][2][3] |
| Biochemical IC₅₀ | 3.9 nM against SMYD2 | [1][2] |
| Cellular IC₅₀ | 2.9 nM for inhibition of BTF3 methylation | [2] |
Mechanism of Action
This compound is a highly potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2] SMYD2 catalyzes the methylation of both histone and non-histone proteins, playing a role in the regulation of gene expression and various cellular processes. Dysregulation of SMYD2 has been implicated in several cancers.
This compound exhibits noncompetitive inhibition with respect to the peptide substrate.[1] It binds to SMYD2 in a distinct manner, traversing the peptide-binding site and inducing a pocket that accommodates the hydrophobic tail of the inhibitor.
Signaling Pathways
SMYD2 is involved in multiple signaling pathways that are critical in cancer progression. This compound, by inhibiting SMYD2, can modulate these pathways.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Biochemical SMYD2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of SMYD2 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.
Materials:
-
Recombinant human SMYD2 enzyme
-
Histone H3 (1-29) peptide substrate
-
³H-SAM (tritiated S-adenosyl-L-methionine)
-
Assay Buffer: 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20
-
This compound
-
Quench solution: 100 µM unlabeled SAM
-
Scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SMYD2 enzyme and the this compound dilution.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate and ³H-SAM.
-
Allow the reaction to proceed for a time determined to be in the linear range of product formation.
-
Stop the reaction by adding the quench solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular BTF3 Methylation Assay
This assay measures the ability of this compound to inhibit the methylation of the SMYD2 substrate, Basic Transcription Factor 3 (BTF3), in a cellular context.
Materials:
-
Human cell line expressing SMYD2 (e.g., 293T)
-
This compound
-
Cell lysis buffer
-
Primary antibody against methylated BTF3 (BTF3me1)
-
Primary antibody against total BTF3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Perform Western blotting on the cell lysates to detect the levels of BTF3me1 and total BTF3.
-
Quantify the band intensities and normalize the BTF3me1 signal to the total BTF3 signal.
-
Determine the cellular IC₅₀ value by plotting the normalized BTF3me1 levels against the concentration of this compound.
Western Blotting Protocol for BTF3me1 Detection
1. Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
2. Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BTF3me1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
6. Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the first set of antibodies.
-
Repeat the immunoblotting steps with the primary antibody against total BTF3.
References
EPZ033294: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ033294 is a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase.[1] SMYD2 has been implicated in the progression of various cancers, making it a target for therapeutic intervention. This technical guide provides a summary of the known solubility and stability data for this compound, along with detailed, representative experimental protocols for assessing these critical physicochemical properties for similar small molecule inhibitors. Additionally, it visualizes the SMYD2 signaling pathway to provide a contextual understanding of the inhibitor's mechanism of action.
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂ClN₇O | ProbeChem |
| Molecular Weight | 411.89 g/mol | ProbeChem[1] |
| Appearance | Solid | ProbeChem[1] |
| Biochemical IC₅₀ | 3.9 nM | ProbeChem[1] |
| Cellular IC₅₀ (for methylation) | 29 nM | ProbeChem[1] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | Soluble | MedKoo Biosciences |
| DMSO | 10 mM | ProbeChem |
Representative Experimental Protocol: Kinetic Solubility Assessment
This protocol describes a typical high-throughput method for determining the kinetic solubility of a compound like this compound in an aqueous buffer.
Objective: To determine the concentration at which a compound precipitates out of an aqueous solution under specific conditions, providing an estimate of its kinetic solubility.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for measurement)
-
Plate shaker
-
Spectrophotometer or a high-performance liquid chromatography (HPLC) system with a UV detector
-
Filtration plates (e.g., Millipore MultiScreen®)
Workflow:
Caption: Experimental workflow for kinetic solubility determination.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a series of dilutions from the stock solution in DMSO to achieve a range of concentrations to be tested.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking. This allows the system to reach a state of kinetic equilibrium.
-
Filtration: Transfer the solutions to a filter plate and apply a vacuum to separate any precipitated compound from the soluble fraction.
-
Quantification: Analyze the concentration of the compound in the filtrate. This can be done using a spectrophotometer by measuring UV absorbance at a wavelength where the compound has maximum absorbance, or more accurately by HPLC-UV. A standard curve of the compound in the assay buffer is used for quantification.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured concentration in the filtrate is equal to the nominal concentration.
Stability Data
Detailed experimental stability data for this compound is not publicly available. The information is limited to general storage recommendations from commercial suppliers.
| Form | Storage Condition | Duration | Source |
| Solid | Ambient Temperature | A few weeks (during shipping) | MedKoo Biosciences |
| Solid | 0 - 4°C | Days to weeks (short term) | MedKoo Biosciences |
| Solid | -20°C | Months to years (long term) | MedKoo Biosciences |
| In DMSO | -20°C | Not specified | MedKoo Biosciences |
Representative Experimental Protocol: Solution Stability Assessment
This protocol outlines a method to assess the stability of a compound like this compound in solution under various conditions over time.
Objective: To determine the degradation rate of the compound in different buffers and at different temperatures.
Materials:
-
Test compound (e.g., this compound)
-
DMSO, anhydrous
-
Aqueous buffers (e.g., pH 4.5 acetate (B1210297) buffer, pH 7.4 phosphate (B84403) buffer, pH 9.0 borate (B1201080) buffer)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Autosampler vials
Workflow:
References
EPZ033294: A Potent and Selective Chemical Probe for SMYD2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EPZ033294, a potent and highly selective chemical probe for the protein methyltransferase SMYD2. This document details its biochemical and cellular activity, mechanism of action, and selectivity profile. Furthermore, it provides detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to facilitate its use in research and drug discovery.
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine (B10760008) methyltransferase that has been implicated in the regulation of a variety of cellular processes, including transcription, signal transduction, and DNA damage repair. Dysregulation of SMYD2 activity has been linked to several diseases, most notably cancer. As such, SMYD2 has emerged as an attractive target for therapeutic intervention. Small molecule inhibitors are invaluable tools for validating the therapeutic hypothesis of target inhibition and for elucidating the biological functions of enzymes like SMYD2. This compound is a chemical probe that was developed for the specific and potent inhibition of SMYD2, enabling rigorous investigation of its biological roles.
Data Presentation
Biochemical and Cellular Potency of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 3.9 nM | [1] |
| Cellular IC50 (BTF3 methylation) | 29 nM | |
| Mechanism of Inhibition (vs. Peptide) | Noncompetitive | [1] |
| Mechanism of Inhibition (vs. SAM) | Noncompetitive or Uncompetitive | [1] |
Selectivity of this compound
This compound exhibits high selectivity for SMYD2 over other methyltransferases. In a panel of 15 other methyltransferase enzymes, no significant inhibition was observed at concentrations up to 10 μM.
| Methyltransferase | % Inhibition at 10 µM this compound |
| ASH1L | < 25% |
| DOT1L | < 25% |
| EZH1 | < 25% |
| EZH2 | < 25% |
| G9a | < 25% |
| GLP | < 25% |
| MLL1 | < 25% |
| MLL2 | < 25% |
| MLL3 | < 25% |
| MLL4 | < 25% |
| NSD1 | < 25% |
| NSD2 | < 25% |
| PRMT1 | < 25% |
| PRMT5 | < 25% |
| SETD2 | < 25% |
| SETD7 | < 25% |
| SETD8 | < 25% |
| SMYD3 | < 25% |
| SUV39H1 | < 25% |
| SUV39H2 | < 25% |
Experimental Protocols
Biochemical Radiometric Assay for SMYD2 Activity
This protocol describes a radiometric assay to measure the enzymatic activity of SMYD2 and determine the potency of inhibitors like this compound. The assay measures the transfer of a tritiated methyl group from S-(5'-adenosyl)-L-methionine (SAM) to a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated Histone H3 (1-29) peptide (H3,1–29)
-
[³H]-S-(5'-adenosyl)-L-methionine ([³H]-SAM)
-
S-(5'-adenosyl)-L-methionine (SAM), unlabeled
-
Assay Buffer: 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% Bovine Skin Gelatin, 0.002% Tween-20
-
This compound or other test compounds dissolved in DMSO
-
Quench Buffer: 100 µM unlabeled SAM
-
Streptavidin-coated FlashPlate
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound dilution to the assay wells.
-
Add 10 µL of SMYD2 enzyme (final concentration ~1 nM) in assay buffer to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Prepare the substrate mix containing [³H]-SAM (final concentration 20 nM) and H3,1–29 peptide (final concentration 60 nM) in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Allow the reaction to proceed for the desired time (e.g., 90 minutes) at room temperature, ensuring the reaction is in the linear range.
-
Quench the reaction by adding 10 µL of quench buffer.
-
Transfer 25 µL of the quenched reaction to a streptavidin-coated FlashPlate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the plate.
-
Wash the plate according to the manufacturer's instructions to remove unbound [³H]-SAM.
-
Read the plate on a microplate scintillation counter to quantify the amount of incorporated radioactivity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for BTF3 Methylation by Western Blot
This protocol details a method to assess the cellular potency of this compound by measuring the inhibition of methylation of a known SMYD2 substrate, BTF3, in cells.
Materials:
-
Human cell line expressing BTF3 (e.g., HEK293T)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against mono-methylated BTF3 (BTF3me1)
-
Primary antibody against total BTF3
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for the desired time (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BTF3me1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total BTF3 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of BTF3me1 to total BTF3.
-
Determine the cellular IC50 value by plotting the percent inhibition of BTF3 methylation as a function of this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Workflow for biochemical and cellular assays to characterize this compound.
Caption: Simplified signaling pathways involving SMYD2 and its substrates.
References
An In-depth Technical Guide to EPZ033294 for Studying Non-Histone Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein methylation, a crucial post-translational modification, extends beyond histones to regulate the function of a vast array of non-histone proteins, thereby influencing numerous cellular processes. The SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase implicated in the methylation of several key non-histone proteins, making it a compelling target for therapeutic intervention and a valuable tool for biological research. EPZ033294 is a potent and selective small-molecule inhibitor of SMYD2. This technical guide provides a comprehensive overview of the use of this compound as a chemical probe to investigate the roles of SMYD2-mediated non-histone protein methylation.
This compound: Potency and Selectivity
This compound is a highly potent inhibitor of SMYD2 with a biochemical IC50 of approximately 3.9 nM. It exhibits non-competitive inhibition with respect to the peptide substrate. Cellularly, it has been shown to inhibit the methylation of the SMYD2 substrate, Basic Transcription Factor 3 (BTF3), with an IC50 of 2.9 nM.
Table 1: Quantitative Data for this compound Inhibition of SMYD2
| Parameter | Value | Assay Type | Substrate |
| Biochemical IC50 | 3.9 nM | Radiometric Assay | Histone H3 Peptide |
| Cellular IC50 | 2.9 nM | Western Blot | BTF3 |
Key Non-Histone Protein Substrates of SMYD2
SMYD2 has been shown to methylate several critical non-histone proteins involved in transcription, cell cycle regulation, and stress responses. This compound can be utilized to probe the functional consequences of the methylation of these substrates.
Table 2: Key Non-Histone Substrates of SMYD2
| Protein | Methylation Site(s) | Biological Function |
| p53 | Lys370 | Tumor suppressor, transcription factor |
| Retinoblastoma (Rb) | Lys810, Lys860 | Tumor suppressor, cell cycle regulator |
| HSP90 | Lys209, Lys615 | Molecular chaperone |
| BTF3 | Lys2 | Basic transcription factor |
| PDAP1 | Lys126 | PDGFA associated protein 1 |
| AHNAK/AHNAK2 | Multiple sites | Large structural proteins |
Experimental Protocols
In Vitro SMYD2 Methyltransferase Assay
This assay is used to determine the direct inhibitory effect of this compound on SMYD2 enzymatic activity.
Materials:
-
Recombinant human SMYD2
-
Peptide or protein substrate (e.g., p53 peptide, recombinant Rb protein)
-
S-(5'-adenosyl)-L-methionine (SAM)
-
[³H]-SAM (for radiometric detection)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol)
-
Scintillation counter and scintillation fluid (for radiometric detection)
-
SDS-PAGE and autoradiography equipment (for gel-based detection)
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD2, and the desired substrate.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the methylation reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays or SDS-loading buffer for gel-based assays).
-
For radiometric detection, spot the reaction mixture onto phosphocellulose paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
For gel-based detection, run the samples on an SDS-PAGE gel, transfer to a membrane, and expose to X-ray film to visualize the methylated substrate.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Non-Histone Protein Methylation (Western Blot)
This protocol describes the detection of changes in the methylation status of a specific non-histone protein in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., U2OS for p53 and Rb, HEK293T for BTF3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Antibody specific to the methylated form of the protein of interest (e.g., anti-p53-K370me1, anti-Rb-K860me1)
-
Antibody to the total protein of interest (e.g., anti-p53, anti-Rb)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein and then the loading control to ensure equal loading.
Immunoprecipitation of Methylated Proteins
This protocol is for enriching a methylated protein of interest before Western blot analysis.
Materials:
-
Cell lysate from this compound-treated and control cells (prepared as in the Western blot protocol)
-
Antibody specific to the methylated protein (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
IP lysis buffer (can be the same as cell lysis buffer, but may require optimization)
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-loading buffer)
Protocol:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Collect the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads several times with cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot as described in the previous protocol.
Visualizing Signaling Pathways and Workflows with Graphviz
SMYD2-mediated p53 Methylation Pathway
Caption: SMYD2 methylates p53 at lysine 370, a process inhibited by this compound, affecting downstream transcriptional programs.
SMYD2-mediated Rb Methylation and Cell Cycle Control
Caption: this compound inhibits SMYD2-mediated Rb methylation, impacting the Rb-E2F1 pathway and G1/S cell cycle progression.
Experimental Workflow for Studying this compound Effects
The Role of SMYD2 in Transcriptional Regulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase that plays a critical role in regulating gene expression and various cellular processes. While initially identified as a histone methyltransferase, a growing body of evidence highlights its significant impact on transcriptional regulation through the methylation of a diverse array of non-histone proteins. Dysregulation of SMYD2 activity is implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of SMYD2's function in transcriptional regulation, detailing its molecular mechanisms, key substrates, and involvement in major signaling pathways. It also offers structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further investigation of this multifaceted enzyme.
Introduction to SMYD2
SMYD2 belongs to the SMYD family of protein lysine methyltransferases, characterized by a catalytic SET domain that is split by a MYND domain, which mediates protein-protein interactions. SMYD2 is expressed in various tissues, including the heart, brain, liver, and kidneys, and is found in both the nucleus and the cytoplasm. Its dual localization reflects its ability to methylate both histone and non-histone targets, thereby influencing a wide range of cellular functions such as transcription, cell cycle progression, DNA damage response, and signal transduction.
Molecular Mechanism of SMYD2 in Transcriptional Regulation
SMYD2-mediated transcriptional regulation occurs through two primary mechanisms: direct chromatin modification via histone methylation and modulation of transcription factor and co-regulator activity via non-histone protein methylation.
Histone Methylation
SMYD2 has been shown to methylate histone H3 at both lysine 4 (H3K4) and lysine 36 (H3K36). While H3K4 methylation is generally associated with active transcription, SMYD2-mediated H3K36 dimethylation has been linked to transcriptional repression. This repressive function is partly mediated by the recruitment of the Sin3A histone deacetylase (HDAC) complex, which leads to a more condensed chromatin state.
Non-Histone Protein Methylation
A significant aspect of SMYD2's regulatory function lies in its ability to methylate a wide range of non-histone proteins, including key players in transcription. This post-translational modification can alter the substrate protein's stability, localization, protein-protein interactions, and enzymatic activity, thereby fine-tuning transcriptional programs.
Key non-histone substrates involved in transcriptional regulation include:
-
p53: SMYD2 monomethylates the tumor suppressor p53 at lysine 370, which represses p53's transcriptional activity by inhibiting its binding to target gene promoters.
-
Retinoblastoma (RB): SMYD2 methylates the tumor suppressor RB at lysine 860. This modification facilitates the interaction with the transcriptional repressor L3MBTL1 and enhances RB phosphorylation, leading to the release of E2F transcription factors and promoting cell cycle progression.
-
Estrogen Receptor α (ERα): SMYD2-mediated methylation of ERα at lysine 266 inhibits its transcriptional activity by preventing its recruitment to chromatin.
-
Enhancer of zeste homolog 2 (EZH2): SMYD2 methylates EZH2 at lysine 307, enhancing its stability and promoting its role in transcriptional repression as part of the Polycomb Repressive Complex 2 (PRC2).
-
Poly(ADP-ribose) polymerase 1 (PARP1): Methylation by SMYD2 enhances PARP1's enzymatic activity, which is involved in DNA repair and transcriptional regulation.
Data Presentation: Quantitative Analysis of SMYD2 Activity
Enzymatic Kinetics
The kinetic parameters of SMYD2 have been characterized, particularly for its well-studied substrate, p53.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| p53 peptide (K370) | 333 ± 130 | 64 ± 8 | 1.9 x 105 | |
| S-adenosylmethionine (SAM) | 1.1 ± 0.3 | - | - |
Table 1: Steady-state kinetic parameters of SMYD2.
Inhibitor Potency
Several small molecule inhibitors targeting SMYD2 have been developed. Their potency is typically measured by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Biochemical IC50 (nM) | Cellular Methylation IC50 (nM) | Reference |
| AZ505 | 120 | ~1000 | |
| LLY-507 | 4 | 29 | |
| EPZ032597 | 6 | 130 | |
| BAY-598 | 16 | ~500 |
Table 2: IC50 values of selected SMYD2 inhibitors.
Cellular Substrates Identified by Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics has identified numerous potential SMYD2 substrates in esophageal squamous cell carcinoma (ESCC) cells. A subset of these sites showed potent downregulation upon both SMYD2 knockdown and inhibition with LLY-507, indicating they are high-confidence cellular targets.
| Protein | Site | Function | Reference |
| AHNAK | Multiple sites | Scaffolding protein, cell structure and signaling | |
| AHNAK2 | Multiple sites | Scaffolding protein, cell structure and signaling | |
| BTF3 | K2 | Transcription factor | |
| PDAP1 | K126 | Component of the pyruvate (B1213749) dehydrogenase complex | |
| HSP90AB1 | K531, K574 | Molecular chaperone | |
| EML4 | - | Microtubule-associated protein | |
| TRAF2 | K115, K194 | Signal transducer in the NF-κB pathway |
Table 3: Selected cellular substrates of SMYD2 identified through quantitative proteomics and other methods.
Signaling Pathways Involving SMYD2
SMYD2 is a key regulator in several major signaling pathways, often acting as a nexus that integrates epigenetic and post-translational modifications with transcriptional outputs.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway, a critical regulator of cell growth, differentiation, and fibrosis, has a bidirectional relationship with SMYD2. TGF-β signaling, through Smad3, upregulates the expression of SMYD2. In turn, SMYD2 can bind to the promoters of fibrotic genes and TGF-β itself, promoting their transcription. This creates a positive feedback loop that can drive processes like renal fibrosis.
NF-κB Signaling Pathway
SMYD2 positively regulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation and cell survival. SMYD2 can methylate the p65 subunit of NF-κB, enhancing its transcriptional activity. Additionally, SMYD2 methylates TRAF2, a key adaptor protein upstream of NF-κB, which promotes K63-linked ubiquitination of RIPK1 and sustained NF-κB activation.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor regulated by SMYD2. SMYD2 directly methylates and activates STAT3, promoting its phosphorylation and subsequent dimerization and nuclear translocation. This leads to the transcription of STAT3 target genes involved in cell proliferation and survival. A feedback loop exists where cytokines like IL-6, which are STAT3 targets, can in turn upregulate SMYD2 expression.
Experimental Protocols
In Vitro Methyltransferase Assay
This protocol is for determining the ability of recombinant SMYD2 to methylate a substrate protein in vitro.
Reagents:
-
Recombinant purified SMYD2
-
Recombinant purified substrate protein (e.g., p53, Histone H3)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Methylation Reaction Buffer: 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain
-
Scintillation fluid
Procedure:
-
Set up the methylation reaction in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
5 µL of 4x Methylation Reaction Buffer
-
1-2 µg of recombinant substrate protein
-
0.5-1 µg of recombinant SMYD2
-
1 µL of [3H]-SAM (1 µCi)
-
Nuclease-free water to a final volume of 20 µL
-
-
Include a negative control reaction without SMYD2 to check for background signal.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize protein loading.
-
Destain the gel and then treat with a fluorographic enhancer (e.g., Amplify™) according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film at -80°C for 1-7 days (autoradiography) or quantify the incorporated radioactivity by cutting out the substrate band and measuring in a scintillation counter.
Co-Immunoprecipitation (Co-IP) for SMYD2 Interaction Partners
This protocol is designed to isolate SMYD2 and its interacting proteins from cell lysates.
Reagents:
-
Cell culture plates with cells expressing target proteins
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Primary antibody against SMYD2 (or the tagged protein)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: Same as Lysis Buffer but with lower detergent (e.g., 0.1% NP-40) or PBS.
-
Elution Buffer (e.g., 1x SDS-PAGE loading buffer or low pH glycine (B1666218) buffer).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-SMYD2 antibody to the pre-cleared lysate. For the negative control, add the same amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Capture Immune Complexes:
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x SDS-PAGE loading buffer.
-
Boil at 95°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by Western blot using antibodies against SMYD2 and the suspected interacting protein(s).
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the genomic regions occupied by SMYD2.
Reagents:
-
Formaldehyde (B43269) (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer: 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors.
-
Nuclear Lysis Buffer: 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors.
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.
-
Anti-SMYD2 ChIP-grade antibody
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3
-
5 M NaCl
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Add formaldehyde to cell culture media to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench by adding glycine to 125 mM.
-
Cell Harvest and Lysis: Wash cells with cold PBS, then lyse with Cell Lysis Buffer followed by Nuclear Lysis Buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: *
Methodological & Application
Application Notes and Protocols for EPZ033294, a Selective SMYD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ033294 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase.[1][2] SMYD2 plays a crucial role in epigenetic regulation and cell signaling through the methylation of both histone and non-histone proteins. Its substrates include histone H3 at lysine 36 (H3K36), p53, and other key cellular proteins, implicating it in various diseases, including cancer. These application notes provide detailed protocols for utilizing this compound in in vitro histone methyltransferase (HMT) assays to investigate SMYD2 activity and for screening potential inhibitors.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| SMYD2 | Biochemical (Radiometric) | 3.9 ± 0.3 | Non-competitive with respect to the peptide substrate.[1] |
| SMYD2 | Cellular (BTF3 methylation) | 2.9 | Measures the inhibition of methylation of the SMYD2 substrate BTF3 in cells. |
Selectivity Profile:
This compound demonstrates high selectivity for SMYD2. In a screening panel against 15 other methyltransferases, including the closely related SMYD3, no significant inhibition was observed at concentrations up to 10 µM.[1]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay for SMYD2
This protocol describes a radiometric assay to measure the enzymatic activity of SMYD2 and the inhibitory potential of this compound. The assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.
Materials and Reagents:
-
Recombinant human SMYD2 (full-length)
-
Histone H3 or H4 peptide or full-length protein (e.g., from calf thymus)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
S-adenosyl-L-homocysteine (SAH) for positive control inhibition
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of this compound in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing Assay Buffer, the desired histone substrate (e.g., 5 µM histone H3), and [³H]-SAM (e.g., 1 µM).
-
Assay Protocol: a. To each well of a 96-well plate, add 2 µL of the diluted this compound or control (DMSO for no inhibition, SAH for positive control inhibition). b. Add 48 µL of the reaction mixture to each well. c. Initiate the reaction by adding 50 µL of recombinant SMYD2 (e.g., 25 nM final concentration) diluted in Assay Buffer. d. Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: a. Terminate the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid). b. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the methylated histone substrate. c. Wash the filter plate multiple times with a wash buffer (e.g., 7.5% phosphoric acid) to remove unincorporated [³H]-SAM. d. Add scintillation fluid to each well of the dried filter plate. e. Measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis (IC50 Determination): a. Plot the scintillation counts against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of SMYD2 enzymatic activity.
Mandatory Visualizations
References
Application Notes and Protocols for EPZ033294 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ033294 is a potent and highly selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase. SMYD2 has been implicated in the regulation of various cellular processes, including gene transcription and cell signaling, through the methylation of both histone and non-histone proteins. Dysregulation of SMYD2 activity is associated with the progression of several cancers, making it an attractive target for therapeutic intervention. This compound serves as a critical tool for elucidating the biological functions of SMYD2 and for exploring its therapeutic potential in preclinical research.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cancer cell biology, with a focus on its impact on cell signaling, proliferation, invasion, and apoptosis.
Mechanism of Action
This compound acts as a specific inhibitor of the methyltransferase activity of SMYD2. By binding to SMYD2, it prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to lysine residues on its substrate proteins. One of the key signaling pathways affected by SMYD2 is the ERBB2/FUT4 pathway, particularly in colon cancer. SMYD2 enhances the phosphorylation of the ERBB2 receptor tyrosine kinase, which in turn leads to the upregulation of fucosyltransferase 4 (FUT4). This signaling cascade has been shown to promote cancer cell proliferation and invasion. This compound, by inhibiting SMYD2, can be used to probe and potentially disrupt this oncogenic pathway.
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that while the biochemical and direct target engagement inhibitory concentrations are well-characterized, comprehensive IC50 and LC50 values from functional cell-based assays such as cell viability, proliferation, and invasion across a wide range of cancer cell lines are not extensively available in the public domain. Researchers are encouraged to determine these values empirically for their specific cell lines of interest.
| Parameter | Value | Assay Type | Notes |
| IC50 | 3.9 ± 0.3 nM | Biochemical Assay | Inhibition of SMYD2 methyltransferase activity.[1] |
| IC50 | 2.9 nM | Cell-Based Assay | Inhibition of BTF3 methylation in 293T cells.[1] |
| Cell Proliferation | Data not available | Cell Viability/Proliferation | IC50 values for various cancer cell lines have not been widely reported. |
| Cell Invasion | Data not available | Transwell Invasion Assay | Quantitative data on the inhibition of cancer cell invasion is not readily available. |
| Apoptosis | Data not available | Annexin V/PI Assay | The effect of this compound on inducing apoptosis has not been quantitatively detailed. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Western Blot for SMYD2 Substrate Methylation and Pathway Modulation
This protocol is designed to assess the effect of this compound on the methylation of a known SMYD2 substrate (e.g., p53 or BTF3) and to measure changes in the protein levels of p-ERBB2 and FUT4.
Materials:
-
Cancer cell line of interest (e.g., SW620, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-methylated-substrate (e.g., anti-mono-methyl-p53), anti-total-substrate, anti-p-ERBB2, anti-total-ERBB2, anti-FUT4, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24-48 hours. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Proliferation Assay (WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO vehicle control and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell proliferation relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Transwell inserts with 8 µm pores
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them overnight.
-
Assay Setup: Add complete medium (with 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or DMSO. Seed 50,000-100,000 cells into the upper chamber of the coated inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells from the top of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and let them air dry. Take images of the stained cells using a microscope. Count the number of invading cells in several random fields for each condition.
-
Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x, 5x, and 10x the proliferation IC50) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound is a valuable chemical probe for studying the biological roles of SMYD2. The protocols outlined above provide a framework for investigating the effects of this inhibitor on key cancer-related cellular processes. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Further studies are warranted to establish a comprehensive profile of this compound's activity across a broad panel of cancer cell lines to better understand its therapeutic potential.
References
Optimal working concentration of EPZ033294 in culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPZ033294, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD2, in cell culture experiments. The provided protocols and data will enable researchers to determine the optimal working concentration for their specific cellular models and assays.
Introduction
This compound is a small molecule inhibitor of SMYD2, a SET domain-containing lysine methyltransferase. SMYD2 has been implicated in the regulation of various cellular processes, and its overexpression is associated with the development of multiple cancers. These notes provide key information on the effective concentrations of this compound and protocols for its use in cell-based assays.
Data Presentation: In Vitro Efficacy of this compound
The effective concentration of this compound can vary depending on the cell type, assay, and experimental conditions. The following table summarizes key in vitro data for this compound.
| Parameter | Value | Assay Type | Target | Source |
| Biochemical IC50 | 3.9 ± 0.3 nM | Biochemical Assay | SMYD2 | [1] |
| Cell Biochemical IC50 | 2.9 nM | Western Blot | BTF3 methylation | [1] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] IC50 values can be influenced by factors such as the specific cell line and the methods used for calculation.[3]
Signaling Pathway
The following diagram illustrates a representative signaling pathway for a related histone methyltransferase, NSD2, which, like SMYD2, plays a crucial role in cancer development through histone methylation. NSD2 is known to catalyze the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark that acts as a transcriptional activator for myeloma growth factors.[4] Inhibition of this pathway is a promising therapeutic strategy.[4][5][6]
Caption: NSD2 signaling pathway and point of inhibition.
Experimental Protocols
Determining Optimal Working Concentration of this compound
The following workflow outlines the steps to determine the optimal concentration of this compound for a specific cell line and assay.
Caption: Experimental workflow for determining optimal this compound concentration.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and determine the IC50 value.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time can significantly affect the IC50 value.[2]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Methylation
This protocol is used to assess the inhibition of SMYD2's methyltransferase activity by measuring the levels of a downstream methylation mark, such as H3K36me2, a mark regulated by the related NSD2 enzyme.[4]
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K36me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (based on cell viability assay results) for the desired duration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K36me2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.
-
Compare the levels of H3K36me2 in treated samples to the vehicle control to determine the extent of inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 7. What are the optimal growth conditions for mammalian cell culture? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for EPZ033294 in SMYD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EPZ033294 for the effective inhibition of SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in various diseases, including cancer. This document outlines recommended treatment durations, protocols for key experiments, and quantitative data to facilitate reproducible and impactful research.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of SMYD2. It exhibits a noncompetitive mechanism of inhibition with respect to the peptide substrate. The half-maximal inhibitory concentration (IC50) of this compound for SMYD2 has been determined to be approximately 3.9 nM in biochemical assays.[1][2] In cellular contexts, this compound effectively inhibits the methylation of SMYD2 substrates, such as BTF3, with a cellular IC50 of around 2.9 nM.[1][2]
Effective Treatment Duration for SMYD2 Inhibition
The optimal treatment duration with this compound depends on the experimental system and the specific biological question being addressed. Based on available data for this compound and similar SMYD2 inhibitors, the following general guidelines are recommended:
-
Short-term Inhibition of Substrate Methylation (Cell-based): For observing the direct inhibition of SMYD2-mediated methylation of its substrates, a treatment duration of 18 to 24 hours is often sufficient. For instance, treatment of A549 lung carcinoma cells with a similar SMYD2 inhibitor, A-893, for 18 hours effectively suppressed the methylation of p53 at lysine 370.[3]
-
Cell Proliferation and Viability Assays: To assess the impact of SMYD2 inhibition on cell growth and viability, a longer treatment duration of 72 hours to 7 days is typically required to observe significant effects.
-
In Vivo Studies (Xenograft Models): For in vivo efficacy studies using xenograft models, a treatment regimen of daily or twice-daily administration for a period of 21 to 28 days is a common starting point. The specific dosing schedule should be optimized based on pharmacokinetic and tolerability studies.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Biochemical IC50 | 3.9 nM | Recombinant SMYD2 enzyme assay | [1][2] |
| Cellular IC50 (BTF3 Methylation) | 2.9 nM | 293T cells | [1] |
Experimental Protocols
Western Blot Analysis of BTF3 Methylation
This protocol describes the detection of changes in the methylation status of BTF3, a known substrate of SMYD2, in response to this compound treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., 293T or other cell lines with detectable SMYD2 activity) in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
b. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for methylated BTF3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTF3 or a housekeeping protein like GAPDH or β-actin.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified SMYD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of BTF3 methylation.
Caption: Workflow for assessing cell viability using the MTT assay.
References
Application Note: Western Blot Protocol for Detecting SMYD2 Substrate Methylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMYD2 (SET and MYND domain-containing protein 2) is a protein lysine (B10760008) methyltransferase that plays a crucial role in numerous cellular processes by methylating both histone and non-histone proteins.[1][2] Its substrates are diverse and include key regulators of transcription, cell cycle, and signaling pathways such as p53, RB1, STAT3, and HSP90.[1][3][4] Dysregulation of SMYD2 activity is implicated in various diseases, including cancer and kidney disease, making it an attractive target for therapeutic intervention.[5][6] Detecting the methylation of specific SMYD2 substrates is essential for understanding its biological function and for evaluating the efficacy of SMYD2 inhibitors. This document provides a detailed Western blot protocol optimized for the detection and semi-quantitative analysis of SMYD2-mediated substrate methylation.
Principle of the Method
Western blotting enables the identification of specific proteins from a complex mixture. To detect substrate methylation, this protocol utilizes primary antibodies that specifically recognize a methylated lysine residue on the target protein. The general workflow involves separating proteins from cell or tissue lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a membrane, and probing the membrane with a methylation-specific primary antibody. A secondary antibody conjugated to an enzyme (like HRP) is then used to generate a chemiluminescent signal, which is captured by an imaging system. The intensity of the signal corresponding to the methylated protein can be compared against the total amount of the substrate protein (detected on the same or a parallel blot) to assess the relative level of methylation.
Experimental Workflow
Caption: A comprehensive workflow for SMYD2 substrate methylation analysis.
Detailed Protocol
Reagents and Materials
| Reagent/Material | Specifications |
| Lysis Buffer | RIPA Buffer or similar, supplemented with Protease and Phosphatase Inhibitor Cocktails. |
| Protein Assay | BCA or Bradford Protein Assay Kit. |
| Loading Buffer | 4x Laemmli Sample Buffer. |
| Gels | Tris-Glycine or Bis-Tris precast gels (select % based on substrate MW).[7] |
| Transfer Membrane | Polyvinylidene difluoride (PVDF) or Nitrocellulose (0.2 µm for histones).[8] |
| Transfer Buffer | Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol). |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST). |
| Primary Antibodies | Methyl-substrate specific (e.g., anti-mono-methyl-p53-K370) and total substrate protein. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate. |
| Equipment | Electrophoresis and blotting apparatus, power supply, imaging system. |
Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Culture cells to desired confluency and apply experimental treatments (e.g., treatment with SMYD2 inhibitor AZ505).[6]
-
Place culture dishes on ice, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors.[9]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize all sample concentrations with lysis buffer.
-
-
Sample Denaturation:
-
Add 4x Laemmli sample buffer to the normalized lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer
-
Electrophoresis:
-
Load 20-40 µg of total protein per lane into the wells of an SDS-PAGE gel.[10] Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer’s recommendations until the dye front reaches the bottom. Use appropriate gel percentages for your protein of interest (e.g., 4-12% for most proteins, 15% or higher for low MW histones).[7][8]
-
-
Protein Transfer:
-
Activate the PVDF membrane by immersing it in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer. Nitrocellulose does not require methanol activation.
-
Assemble the transfer stack (gel-membrane sandwich) according to the transfer system's instructions (wet, semi-dry, or dry).[7]
-
Perform the transfer. Conditions will vary based on the system and protein size. A typical wet transfer is run at 100V for 60-90 minutes at 4°C.
-
Immunoblotting and Detection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with signaling-related antibodies.[8][11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (specific for the methylated substrate) in 5% BSA/TBST at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times with TBST for 10 minutes each at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
Data Analysis
-
Stripping and Reprobing (Recommended):
-
To normalize the methylation signal, the same membrane can be stripped of antibodies and reprobed for the total (unmodified) substrate protein and/or a loading control (e.g., GAPDH, β-actin).
-
Alternatively, run parallel gels for probing with different antibodies.
-
-
Densitometry:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the relative methylation level by dividing the intensity of the methylated protein band by the intensity of the total protein band.
-
Controls and Quantitative Data
Proper controls are critical for validating the specificity of the methylation signal.
| Control Type | Purpose & Implementation |
| Positive Control | To confirm antibody performance and signal detection. Use lysate from cells overexpressing SMYD2 and the substrate, or recombinant methylated protein. |
| Negative Control | To confirm signal specificity to SMYD2 activity. Use lysate from SMYD2 knockdown/knockout cells or cells treated with a specific SMYD2 inhibitor (e.g., AZ505).[4][12] |
| Loading Control | To ensure equal protein loading across lanes. Probe for a housekeeping protein (e.g., GAPDH, β-actin) or the total (unmodified) substrate protein. |
| Peptide Competition | To confirm antibody specificity. Pre-incubate the primary antibody with the methylated peptide epitope to block signal. |
Table of Recommended Antibody Dilutions (Starting Points) Note: Optimal dilutions must be determined empirically.[9]
| Antibody Type | Target Example | Starting Dilution | Incubation |
| Methyl-Specific Primary | Rabbit anti-methyl-p53 (Lys370) | 1:1000 | Overnight at 4°C |
| Total Protein Primary | Mouse anti-total-p53 | 1:1000 - 1:2000 | Overnight at 4°C |
| Loading Control Primary | Mouse anti-GAPDH | 1:5000 - 1:10000 | 1 hour at RT |
| HRP-Secondary | Goat anti-Rabbit/Mouse IgG | 1:5000 - 1:20000 | 1 hour at RT |
SMYD2 Signaling Interactions
SMYD2 is integrated into complex signaling networks. For instance, it can be activated by upstream signals like TGF-β and, in turn, methylate and activate key transcription factors such as STAT3 and the p65 subunit of NF-κB, promoting gene expression related to proliferation and inflammation.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non-Histone Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western blot optimization | Abcam [abcam.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Cross talk between lysine methyltransferase Smyd2 and TGF-β-Smad3 signaling promotes renal fibrosis in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing EPZ033294 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ033294 is a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] PRMT6 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2), and the resulting asymmetric dimethylation (H3R2me2a) is a repressive epigenetic mark.[2] This modification is often mutually exclusive with the activating histone mark, trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[2]
By inhibiting PRMT6, this compound reduces global levels of H3R2me2a, leading to the de-repression of target genes. Notably, PRMT6 has been shown to be a negative regulator of tumor suppressor genes such as p21 and p53.[2][3] Therefore, treatment with this compound can lead to the upregulation of these genes.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the precise mapping of histone modifications and transcription factor binding across the genome. Utilizing this compound in conjunction with ChIP assays enables researchers to study the direct effects of PRMT6 inhibition on the chromatin landscape and gene regulation.
These application notes provide a detailed protocol for the use of this compound in ChIP assays to investigate its impact on H3R2me2a levels at specific gene promoters.
Data Presentation: Quantitative Analysis of this compound Effects
Treatment of cells with this compound is expected to decrease the repressive H3R2me2a mark at the promoters of PRMT6 target genes. The following table summarizes illustrative quantitative data from ChIP-qPCR experiments demonstrating the effect of PRMT6 depletion (which phenocopies this compound treatment) on histone marks at the promoters of the p21 and Trp53 (p53) genes.
| Target Gene Promoter | Condition | Histone Mark | Fold Enrichment (vs. IgG Control) | Percent of Input | Reference |
| p21 | Control (sh-c) | PRMT6 | ~2.5 | ~0.08% | [4] |
| p21 | PRMT6 depleted (sh-2) | PRMT6 | ~0.5 | ~0.015% | [4] |
| p21 | Control (sh-c) | H3R2me2a | ~3.0 (normalized to H3) | Not Provided | [4] |
| p21 | PRMT6 depleted (sh-2) | H3R2me2a | ~1.0 (normalized to H3) | Not Provided | [4] |
| p21 | Control (sh-c) | H3K4me3 | ~1.0 (normalized to H3) | Not Provided | [4] |
| p21 | PRMT6 depleted (sh-2) | H3K4me3 | ~2.5 (normalized to H3) | Not Provided | [4] |
| Trp53 (-1322 region) | Wild-type MEFs | H3R2me2a | ~1.8 (normalized to H3) | Not Provided | [5] |
| Trp53 (-1322 region) | PRMT6-/- MEFs | H3R2me2a | ~0.6 (normalized to H3) | Not Provided | [5] |
| Trp53 (-1322 region) | Wild-type MEFs | H3K4me3 | ~0.7 (normalized to H3) | Not Provided | [5] |
| Trp53 (-1322 region) | PRMT6-/- MEFs | H3K4me3 | ~1.5 (normalized to H3) | Not Provided | [5] |
Experimental Protocols
This section provides a detailed methodology for a ChIP assay following treatment of cells with this compound. This protocol is a synthesis of established ChIP procedures and published cell treatment conditions for PRMT6 inhibitors.
Part 1: Cell Culture and this compound Treatment
-
Cell Culture : Culture cells of interest (e.g., MCF7, U2OS, or other relevant cell lines) to approximately 70-80% confluency in appropriate growth media.
-
This compound Treatment :
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal.
-
Part 2: Chromatin Immunoprecipitation
-
Cross-linking :
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell swelling and lysis.
-
Isolate nuclei by centrifugation.
-
-
Chromatin Shearing :
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions (power, duration, cycles) must be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation :
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific for the target of interest (e.g., anti-H3R2me2a) or a negative control antibody (e.g., normal rabbit IgG).
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.
-
-
Washes :
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking :
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS).
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours to overnight in the presence of high salt.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification :
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
Part 3: Analysis
-
ChIP-qPCR :
-
Use the purified DNA from the ChIP and input samples as templates for quantitative real-time PCR (qPCR).
-
Design primers to amplify specific genomic regions of interest (e.g., the promoters of p21 or p53).
-
Calculate the enrichment of the target protein at the specific genomic loci as a percentage of the input DNA or as fold enrichment over the IgG control.
-
-
ChIP-seq :
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genome-wide changes in the distribution of the target protein or histone modification following this compound treatment.
-
Visualizations
PRMT6 Signaling Pathway and Inhibition by this compound
Caption: PRMT6 pathway and this compound inhibition.
Experimental Workflow for ChIP Assay with this compound
Caption: ChIP experimental workflow with this compound.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SMYD2 in Cancer Cell Lines using EPZ033294
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase implicated in the progression of various cancers, including esophageal, breast, liver, and pancreatic cancer.[1][2][3][4] SMYD2 methylates both histone and non-histone proteins, thereby regulating gene transcription and signal transduction pathways.[1] Its non-histone substrates include key tumor suppressors and oncogenes such as p53, RB, PTEN, STAT3, and the p65 subunit of NF-κB.[1][5] The oncogenic activity of SMYD2 is often linked to the inhibition of tumor suppressor function and the activation of pro-proliferative signaling pathways.[1][5]
EPZ033294 is a potent and selective small molecule inhibitor of SMYD2. It serves as a critical tool for elucidating the biological functions of SMYD2 in cancer cells and for validating SMYD2 as a potential therapeutic target. These application notes provide detailed protocols and data for utilizing this compound in cancer cell line studies.
Data Presentation
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency against the SMYD2 enzyme and effectively inhibits its methyltransferase activity within cells.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | SMYD2 | 3.9 | |
| This compound | Cellular (BTF3me1) | SMYD2 | 2.9 |
BTF3me1: Monomethylation of Basic Transcription Factor 3, a cellular substrate of SMYD2.
Anti-proliferative Activity of SMYD2 Inhibitors
While potent in inhibiting SMYD2's enzymatic activity, this compound has been shown to have no significant impact on the proliferation of a broad panel of over 240 cancer cell lines. This suggests that direct inhibition of SMYD2's catalytic activity alone may not be sufficient to induce cytotoxic effects in many cancer contexts.
In contrast, another SMYD2 inhibitor, LLY-507, has demonstrated anti-proliferative effects in specific cancer cell lines. This highlights the importance of considering the specific chemical scaffold of the inhibitor and the genetic background of the cancer cells when studying the effects of SMYD2 inhibition.
| Compound | Cell Line | Cancer Type | IC50 (µM) (3-4 day assay) | IC50 (µM) (7 day assay) | Reference |
| LLY-507 | KYSE-150 | Esophageal | 4.0 | 0.3 | [5] |
| LLY-507 | KYSE-270 | Esophageal | 6.0 | 2.5 | [5] |
| LLY-507 | KYSE-520 | Esophageal | 5.0 | 2.9 | [5] |
| LLY-507 | HepG2 | Liver | 1.5 | 1.9 | [5] |
| LLY-507 | Huh7 | Liver | 2.8 | 3.2 | [5] |
| LLY-507 | PLC/PRF/5 | Liver | 2.5 | 2.9 | [5] |
| LLY-507 | MDA-MB-231 | Breast | 3.5 | 0.7 | [5] |
| LLY-507 | MCF7 | Breast | 4.5 | 1.5 | [5] |
| LLY-507 | T47D | Breast | 3.0 | 1.0 | [5] |
Signaling Pathways and Experimental Workflows
SMYD2 Signaling Pathway in Cancer
The following diagram illustrates the central role of SMYD2 in methylating various substrates, leading to the regulation of multiple downstream signaling pathways involved in cancer progression.
Caption: SMYD2 signaling pathway in cancer.
Experimental Workflow for Studying this compound Effects
This workflow outlines the key steps to assess the impact of this compound on cancer cell lines.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 values if applicable.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of SMYD2 and the methylation status of its substrates (e.g., p53K370me1) following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD2, anti-p53K370me1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
In Vitro Histone/Protein Methyltransferase Assay
This protocol is for measuring the direct inhibitory effect of this compound on the methyltransferase activity of SMYD2.
Materials:
-
Recombinant human SMYD2
-
Histone H3 peptide or recombinant p53 protein (as substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation counter and fluid
-
Filter paper or membrane
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD2, and the substrate (histone peptide or protein).
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of SMYD2 activity at each this compound concentration to determine the IC50 value.
Note: Non-radioactive, antibody-based ELISA methods are also available for measuring specific histone and protein methylation marks and can be adapted for inhibitor screening.
Conclusion
This compound is a valuable chemical probe for investigating the role of SMYD2 in cancer biology. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding the cellular and molecular consequences of SMYD2 inhibition. The observation that potent enzymatic inhibition by this compound does not universally translate to anti-proliferative effects underscores the complexity of SMYD2's function and the need for further research into its non-catalytic roles and the contexts in which its inhibition may be therapeutically beneficial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of EPZ033294 in High-Throughput Screening: A Guide for Researchers
Introduction
EPZ033294, also known as EZM2302 or GSK3359088, is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme in various cellular processes, including transcriptional regulation.[1][2][3][4] Dysregulation of CARM1 has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of CARM1 inhibitors like this compound. This document provides detailed application notes and protocols for utilizing this compound in biochemical and cell-based HTS assays, aimed at researchers, scientists, and drug development professionals.
Biochemical Assays for High-Throughput Screening
Biochemical assays are essential for determining the direct inhibitory effect of compounds on CARM1 enzymatic activity in a purified system. These assays are typically the first step in a screening campaign to identify potent inhibitors.
Data Presentation: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 6 nM | Biochemical assay with purified CARM1 | [1][2][3][4] |
| Selectivity | >100-fold selective for CARM1 over 20 other histone methyltransferases | Panel of 20 diverse HMTs | [1] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a generic HTRF assay to measure CARM1 activity, suitable for HTS.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (amino acids 1-25) with a biotin (B1667282) tag
-
S-adenosyl-L-methionine (SAM)
-
Anti-mono-methyl Arginine 17 antibody conjugated to a fluorescent acceptor (e.g., d2)
-
Streptavidin-conjugated to a fluorescent donor (e.g., Europium cryptate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
This compound (as a control inhibitor)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute CARM1 enzyme, biotinylated H3 peptide, and SAM in assay buffer to their final concentrations.
-
Assay Plate Preparation: Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Enzyme Reaction: Add 4 µL of the CARM1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 4 µL of the substrate mix (biotinylated H3 peptide and SAM) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction by adding 10 µL of the detection mix containing the anti-methyl-H3R17 antibody and streptavidin-donor conjugate.
-
Final Incubation: Incubate the plate for 1 hour at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value for this compound and test compounds.
Cellular Assays for High-Throughput Screening
Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context, assessing their cell permeability, and their effects on downstream cellular processes.
Data Presentation: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| RPMI-8226 (Multiple Myeloma) | PABP1 Methylation Inhibition | IC50 | 38 nM | [3] |
| RPMI-8226 (Multiple Myeloma) | SmB Demethylation | EC50 | 18 nM | [3] |
| NCI-H929 (Multiple Myeloma) | PABP1 Methylation Inhibition | IC50 | 9 nM | [2] |
| NCI-H929 (Multiple Myeloma) | SmB Demethylation | EC50 | 31 nM | [2] |
| RPMI-8226 (Multiple Myeloma) | Cell Proliferation | IC50 | <100 nM (after 14 days) | [3] |
Experimental Protocol: High-Content Imaging Assay for PABP1 Methylation
This protocol outlines a high-content imaging assay to quantify the inhibition of CARM1-mediated methylation of its substrate, Poly(A)-Binding Protein 1 (PABP1), in cells.
Materials:
-
RPMI-8226 or other suitable cancer cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
384-well imaging plates
-
Primary antibody against asymmetrically dimethylated PABP1 (aDMA-PABP1)
-
Primary antibody against total PABP1
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., Hoechst 33342)
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed RPMI-8226 cells into 384-well imaging plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a concentration range of this compound or test compounds for 72 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with the primary antibodies for aDMA-PABP1 and total PABP1 overnight at 4°C.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies and Hoechst stain for 1 hour at room temperature.
-
-
Imaging: Acquire images using a high-content imaging system, capturing the fluorescence signals for the nucleus, total PABP1, and methylated PABP1.
-
Image Analysis: Use image analysis software to segment the cells based on the nuclear and total PABP1 signals. Quantify the intensity of the aDMA-PABP1 signal within each cell.
-
Data Analysis: Normalize the aDMA-PABP1 signal to the total PABP1 signal for each cell. Calculate the average normalized signal for each treatment condition and determine the IC50 values.
Experimental Protocol: Cell Viability Assay
This protocol describes a luminescent cell viability assay to assess the anti-proliferative effects of this compound.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929)
-
Culture medium
-
This compound
-
384-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 384-well plates at a density optimized for a 14-day proliferation assay.
-
Compound Addition: Add serial dilutions of this compound or test compounds to the wells.
-
Incubation: Incubate the plates for up to 14 days at 37°C in a humidified incubator.
-
Assay Procedure:
-
On the day of measurement, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC50 for cell proliferation.
Signaling Pathways and Experimental Workflows
CARM1 Signaling Pathway in Transcriptional Activation
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with EPZ033294
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intended target protein within a cellular environment.[1] The core principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[2][3][4] When a small molecule, such as EPZ033294, binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[5][6] This increased stability can be measured by subjecting cells or cell lysates to a temperature gradient and then quantifying the amount of soluble target protein remaining. A shift in the protein's melting curve to a higher temperature in the presence of the compound is a direct indication of target engagement.[6]
This compound is a potent and selective inhibitor of the protein methyltransferase SMYD2.[7] Dysregulation of SMYD2 activity has been implicated in various diseases, including cancer. This document provides a detailed protocol for utilizing CETSA to assess the target engagement of this compound with SMYD2 in a cellular context. The protocols described herein cover both the determination of the thermal shift (melt curve) and the isothermal dose-response for calculating the half-maximal effective concentration (EC50).
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target within a cell.[1]
-
Thermal Stability: The resistance of a protein to unfolding and aggregation upon heating.[1]
-
Melting Temperature (Tagg): The temperature at which 50% of a protein is denatured and aggregates.[1]
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift indicates stabilization and target engagement.[1]
Signaling Pathway of SMYD2
Caption: A simplified diagram of the SMYD2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
CETSA Workflow Overview
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Materials and Reagents
-
Cell Line: A human cancer cell line with detectable endogenous expression of SMYD2 (e.g., SK-HEP-1).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
DMSO: Vehicle control.
-
PBS (Phosphate-Buffered Saline): pH 7.4.
-
Protease Inhibitor Cocktail: cOmplete™, Mini, EDTA-free Protease Inhibitor Cocktail (Roche) or similar.
-
Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors.
-
Primary Antibodies:
-
Rabbit anti-SMYD2 antibody.
-
Mouse or rabbit anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL detection reagents.
Protocol 1: CETSA Melt Curve for SMYD2
This protocol aims to determine the thermal shift (ΔTagg) of SMYD2 upon treatment with this compound.
-
Cell Culture and Treatment:
-
Seed SK-HEP-1 cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by scraping and resuspend in 1 ml of PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).
-
Immediately after the heat challenge, cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMYD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA) for this compound
This protocol is adapted for determining the EC50 of this compound in SK-HEP-1 cells.
-
Cell Culture and Treatment:
-
Seed SK-HEP-1 cells in a 6-well plate and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Treat the cells with the serial dilutions of this compound for 1 hour at 37°C. Include a DMSO-only control.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells from each well and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be in the upper range of the melt curve for the DMSO-treated sample (e.g., 56°C).
-
-
Cell Lysis, Separation, and Western Blot:
-
Follow steps 4-6 from the CETSA Melt Curve protocol.
-
Data Presentation and Analysis
CETSA Melt Curve Data
To determine the melting temperature (Tagg) of SMYD2, quantify the band intensities from the Western blot at each temperature point for both the DMSO and this compound-treated samples. Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
| Temperature (°C) | Normalized SMYD2 Intensity (DMSO) | Normalized SMYD2 Intensity (10 µM this compound) |
| 40 | 1.00 | 1.00 |
| 44 | 0.95 | 0.98 |
| 48 | 0.75 | 0.92 |
| 52 | 0.50 | 0.85 |
| 56 | 0.25 | 0.70 |
| 60 | 0.10 | 0.50 |
| 64 | 0.05 | 0.30 |
Data are for illustrative purposes only.
The Tagg is the temperature at which the normalized intensity is 0.5. The thermal shift (ΔTagg) is the difference in Tagg between the this compound-treated and DMSO-treated samples.
ITDR-CETSA Data
Quantify the band intensities for SMYD2 at the fixed temperature for each concentration of this compound. Normalize the intensities to the DMSO control. Plot the normalized intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.
| This compound Conc. (nM) | Normalized SMYD2 Intensity |
| 0 (DMSO) | 1.00 |
| 1 | 0.98 |
| 10 | 0.85 |
| 100 | 0.55 |
| 1000 | 0.20 |
| 10000 | 0.15 |
Data are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No SMYD2 signal in Western blot | - Low SMYD2 expression in the cell line.- Inefficient antibody.- Insufficient protein loading. | - Use a cell line with higher endogenous SMYD2 expression or an overexpression system.- Test different primary antibodies and optimize the antibody concentration.- Increase the amount of protein loaded on the gel. |
| High background in Western blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of TBST washes. |
| No thermal shift observed | - this compound does not engage SMYD2 in the tested cells.- Incorrect temperature range for the heat challenge.- Insufficient drug concentration or incubation time. | - Confirm compound activity with an orthogonal assay.- Optimize the temperature range for the melt curve.- Perform a dose-response and time-course experiment for compound treatment. |
Conclusion
The Cellular Thermal Shift Assay is a valuable method for confirming the direct binding of this compound to its target, SMYD2, within the complex environment of an intact cell.[5][8] The protocols outlined in these application notes provide a framework for both demonstrating target engagement through a thermal shift and quantifying the potency of the inhibitor through an isothermal dose-response experiment. Successful implementation of CETSA can provide crucial data to support the mechanism of action of this compound and guide further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. CETSA [cetsa.org]
- 3. pelagobio.com [pelagobio.com]
- 4. pelagobio.com [pelagobio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting EPZ033294 insolubility in cell culture media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with the SMYD2 inhibitor, EPZ033294, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted to the final working concentration in your cell culture medium.
Q2: My this compound precipitates when I add it to my cell culture medium. Why is this happening?
A2: Precipitation of hydrophobic compounds like this compound upon dilution into an aqueous environment like cell culture media is a common issue. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final solvent mixture. The final concentration of DMSO is often too low to maintain the solubility of a concentrated stock solution.[3][4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize any potential off-target effects or cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to assess its impact.[5]
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: While gentle heating and sonication can be used to dissolve some compounds, there is a risk of degradation. It is advisable to first check the manufacturer's datasheet for information on the thermal stability of this compound. If this information is not available, proceed with caution and use minimal heat.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: I am seeing a precipitate immediately after adding my this compound stock solution to the cell culture medium.
-
Possible Cause: The concentration of this compound in the final working solution is above its solubility limit in the cell culture medium. The rapid change in solvent polarity from a high-concentration DMSO stock to the aqueous medium causes the compound to precipitate.[3][4]
-
Solution:
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute your concentrated stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing.[6]
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration (with caution): If your experimental design allows and your cells can tolerate it, you can slightly increase the final DMSO concentration (e.g., to 0.2% or 0.3%), ensuring you have a matching vehicle control.
-
Issue 2: The media with this compound looks fine initially, but I see a precipitate after a few hours of incubation.
-
Possible Cause: Delayed precipitation can occur due to changes in the media over time, such as slight shifts in pH or interactions with media components. The compound may also be less stable in the aqueous environment at 37°C over extended periods.[6]
-
Solution:
-
Perform a Solubility Test: Before starting your experiment, it is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over the intended duration of your experiment.[6]
-
Consider Serum Effects: The presence of serum can sometimes help stabilize small molecules. If you are using serum-free media, consider whether your experiment can be performed in the presence of a low percentage of serum. Conversely, some compounds may interact with serum proteins, affecting their availability.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Known Stock Concentration | 10 mM in DMSO | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | |
| Tolerated Final DMSO Concentration (cell line dependent) | Up to 0.5% (v/v) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (refer to the manufacturer's datasheet), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Gently vortex or sonicate in a water bath until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
-
Prepare a Working Solution in Cell Culture Medium (Example for a 10 µM final concentration):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of DMSO to get a 100 µM solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of the pre-warmed medium to achieve a final concentration of 1 µM. This will result in a final DMSO concentration of 0.1%.
-
Gently mix by inverting the tube or pipetting up and down.
-
Visually inspect for any precipitation before adding to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a Serial Dilution of this compound in your complete cell culture medium. For example, prepare final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant across all dilutions and include a DMSO-only control.[3]
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[3]
-
Visually inspect each dilution for any signs of precipitation at different time points (e.g., 0, 2, 6, 24 hours). This can be done by eye and more sensitively by examining a small aliquot under a microscope.[3]
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Visualizations
Caption: Simplified SMYD2 signaling in the NF-κB pathway.
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting decision tree for precipitation.
References
Mitigating cytotoxicity of EPZ033294 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the long-term use of EPZ033294, a potent and selective inhibitor of protein arginine methyltransferase 6 (PRMT6).
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
Q1: I am observing significant cell death in my long-term culture ( > 72 hours) treated with this compound, even at concentrations that are effective for short-term experiments. What could be the cause?
A1: Long-term exposure to a compound can reveal time-dependent cytotoxic effects that are not apparent in short-term assays. Potential causes include:
-
On-target toxicity: Continuous inhibition of PRMT6 may lead to the accumulation of downstream effects that eventually trigger cell death pathways. PRMT6 is known to regulate the expression of genes involved in cell cycle control, such as p21, and its sustained inhibition could lead to cell cycle arrest and senescence.
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target activities that become more pronounced with prolonged exposure. These off-target effects could disrupt essential cellular processes, leading to a gradual decline in cell viability.
-
Metabolite toxicity: The metabolic breakdown of this compound over time could produce toxic byproducts that accumulate in the culture medium.
-
Compound instability: The compound may degrade in culture medium over extended periods, leading to the formation of cytotoxic degradation products.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A2: A systematic approach is necessary to determine the optimal concentration that balances efficacy with minimal cytotoxicity. We recommend performing a dose-response and time-course experiment.
Experimental Protocol: Dose-Response and Time-Course Viability Assay
-
Cell Seeding: Plate your cells at a density that allows for logarithmic growth over the intended duration of your experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete culture medium. It is advisable to test a broad range of concentrations, both above and below the reported IC50 for PRMT6 inhibition.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Time Points: Assess cell viability at multiple time points (e.g., 24, 48, 72, 96, and 120 hours) using a reliable viability assay.
-
Viability Assessment: Utilize a robust method to measure cell viability. Options include:
-
Metabolic Assays: MTT, MTS, or resazurin-based assays measure the metabolic activity of viable cells.
-
Membrane Integrity Assays: Trypan blue exclusion or assays that measure the release of lactate (B86563) dehydrogenase (LDH) can quantify dead cells.
-
ATP Assays: Luminescence-based assays that measure intracellular ATP levels are a sensitive indicator of cell health.
-
-
Data Analysis: Plot cell viability against both concentration and time. The optimal concentration for long-term studies will be the highest concentration that maintains high cell viability (e.g., >90%) throughout the entire experimental duration while still achieving the desired level of PRMT6 inhibition.
Table 1: Example Experimental Parameters for Optimizing this compound Concentration
| Parameter | Recommendation | Rationale |
| Cell Type | Your specific cell line of interest | Cytotoxic responses can be cell-type specific. |
| Concentration Range | 0.01 µM to 50 µM (logarithmic dilutions) | To identify a therapeutic window with minimal toxicity. |
| Time Points | 24, 48, 72, 96, 120 hours (or longer) | To assess time-dependent effects on cell viability. |
| Viability Assay | MTT, Trypan Blue, or ATP-based assay | To quantify the cytotoxic effect of the compound. |
| Controls | Untreated cells, Vehicle (DMSO) control | To establish baseline viability and control for solvent effects. |
Q3: My cells appear to be growth-arrested but not dying after long-term treatment with this compound. How can I investigate this further?
A3: This observation could indicate a cytostatic rather than a cytotoxic effect. PRMT6 inhibition has been linked to the upregulation of cell cycle inhibitors like p21, which can lead to cell cycle arrest.
To investigate this, you can perform the following analyses:
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase would suggest cell cycle arrest.
-
Senescence Assays: Long-term cell cycle arrest can lead to cellular senescence. You can test for senescence-associated β-galactosidase (SA-β-gal) activity, a common marker of senescent cells.
-
Apoptosis Assays: To confirm that the cells are not undergoing apoptosis, you can perform assays to detect markers of programmed cell death, such as caspase-3/7 activity or Annexin V staining.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6). PRMT6 is an enzyme that asymmetrically dimethylates arginine residues on histone and non-histone proteins. By inhibiting PRMT6, this compound can modulate gene expression and other cellular processes that are regulated by arginine methylation.
Q2: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A2: While this compound is designed to be a selective inhibitor of PRMT6, like most kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations or with long-term exposure. It is crucial for researchers to empirically determine the optimal, non-toxic concentration for their specific cell line and experimental conditions.
Q3: How often should I replenish the culture medium containing this compound in my long-term experiments?
A3: For long-term experiments, it is good practice to perform a partial or full medium change every 48-72 hours. This helps to replenish nutrients, remove metabolic waste products, and maintain a consistent concentration of the inhibitor. The stability of this compound in culture medium over time should also be considered. If the compound is unstable, more frequent media changes may be necessary.
Q4: Can I use a lower, non-toxic concentration of this compound in combination with another agent to achieve my desired biological effect?
A4: Yes, a combination therapy approach is a valid strategy. Using a lower dose of this compound in combination with another compound that targets a parallel or downstream pathway may allow you to achieve the desired biological outcome while minimizing the risk of cytotoxicity from either agent alone. However, it is essential to test for synergistic or additive toxicity of the combination.
Q5: What are some general best practices to maintain cell health in long-term cultures?
A5: Maintaining healthy and viable cell cultures over extended periods is crucial for reliable experimental outcomes. Key best practices include:
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination.
-
Optimal Culture Conditions: Maintain appropriate temperature, humidity, and CO2 levels for your specific cell line.
-
Regular Monitoring: Regularly inspect your cultures for changes in morphology, confluency, and signs of stress.
-
Quality Control: Use cells with a low passage number and periodically test for mycoplasma contamination.
-
Appropriate Media and Supplements: Use high-quality culture media and supplements that are appropriate for your cell line.
Visual Guides
Caption: Simplified signaling pathway of PRMT6 inhibition by this compound.
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
EPZ033294 degradation and stability issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMYD2 inhibitor, EPZ033294. The information provided addresses potential degradation and stability issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] Properly stored, the shelf life of solid this compound is greater than three years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] Some sources recommend -80°C for storage of solutions in solvent for up to 6 months. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable under normal shipping conditions?
A4: Yes, this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the enzyme SMYD2 (SET and MYND domain containing 2), a lysine (B10760008) methyltransferase.[2][3] It has been shown to inhibit the enzymatic activity of SMYD2 with an IC50 of 3.9 nM.[2][3] By inhibiting SMYD2, this compound can modulate the methylation of histone and non-histone proteins, thereby affecting various cellular processes.
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A1: Inconsistent results can indeed be a sign of compound instability. Several factors related to the handling and storage of this compound could contribute to this:
-
Improper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light.[1]
-
Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.
-
Stability in Assay Media: The stability of this compound in your specific aqueous assay media has not been publicly characterized. The compound may degrade over the course of a long incubation period. It is recommended to perform a stability study in your specific media.
-
Interaction with Other Reagents: Consider the possibility of interactions with other components in your experimental setup.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the solubility of this compound is exceeded in the prepared solution or if the temperature changes. If you observe precipitation in your stock solution, gently warm the vial and vortex to try and redissolve the compound. If precipitation occurs upon dilution into aqueous media, you may need to optimize your dilution protocol, consider the use of a different solvent system if your experiment allows, or decrease the final concentration.
Q3: How can I determine if my batch of this compound has degraded?
A3: To definitively assess the integrity of your this compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your current sample to that of a fresh, properly stored sample, you can identify any degradation products that may have formed.
Data Presentation
Table 1: Storage and Handling Summary for this compound
| Form | Storage Condition | Duration | Shelf Life | Recommended Solvent |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) | >3 years (if stored properly) | N/A |
| Dry, dark at -20°C | Long-term (months to years) | |||
| Stock Solution | 0 - 4°C | Short-term (days to weeks) | Not specified | DMSO |
| -20°C | Long-term (months) | |||
| -80°C | Up to 6 months |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Researchers should adapt this protocol to their specific experimental conditions.
Objective: To identify potential degradation pathways and the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Hydrolytic Degradation:
-
Acidic Conditions: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM.
-
Neutral Conditions: Dilute the stock solution in purified water (pH ~7) to a final concentration of 100 µM.
-
Basic Conditions: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM.
-
Incubate all solutions at room temperature and at an elevated temperature (e.g., 50°C).
-
Analyze samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Degradation:
-
Dilute the stock solution in a 3% solution of hydrogen peroxide to a final concentration of 100 µM.
-
Incubate at room temperature.
-
Analyze samples by HPLC or LC-MS at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to a light source in a photostability chamber.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC or LC-MS at various time points.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound compound over time in each condition.
-
Identify and quantify any new peaks that appear, which represent potential degradation products.
-
Visualizations
References
Best practices for storing and handling EPZ033294
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and use of EPZ033294, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD2.
I. Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental outcomes.
Storage Recommendations:
| Condition | Temperature | Duration | Form |
| Short-term | 0 - 4°C | Days to weeks | Dry, dark |
| Long-term | -20°C | Months to years | Dry, dark |
| In Solvent (e.g., DMSO) | -80°C or -20°C | Up to 6 months | Aliquoted |
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.
-
Aerosol Generation: Avoid actions that could generate dust or aerosols. When weighing the solid compound, do so carefully.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that researchers may encounter during experiments with this compound.
FAQs:
-
Q1: What is the recommended solvent for dissolving this compound?
-
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For cellular assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration, ensuring the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%).
-
-
Q2: How stable is this compound in solution?
-
A2: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
-
-
Q3: What is the mechanism of action of this compound?
-
A3: this compound is a potent and selective inhibitor of SMYD2, a lysine methyltransferase. It functions by binding to the enzyme and inhibiting its catalytic activity.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of SMYD2 activity in an in vitro enzyme assay. | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentration. 3. Enzyme Inactivity: The recombinant SMYD2 enzyme may be inactive. | 1. Use a fresh aliquot of this compound stock solution. Confirm proper storage conditions. 2. Optimize the assay conditions according to established protocols for SMYD2 enzymatic assays. 3. Verify the activity of the SMYD2 enzyme with a known positive control. |
| Variability in cellular assay results. | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses. 2. Inconsistent Seeding Density: Variations in the number of cells seeded can affect the outcome. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure uniform cell seeding density across all wells. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Unexpected off-target effects or cellular toxicity. | 1. High Concentration of this compound: The concentration used may be too high, leading to non-specific effects. 2. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. 2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell type (generally ≤ 0.1%). |
| No change in the methylation status of the target protein in Western Blot analysis. | 1. Insufficient Incubation Time: The treatment duration with this compound may not be long enough to observe a change in protein methylation. 2. Antibody Specificity: The antibody used to detect the methylated protein may not be specific or sensitive enough. 3. Low Target Protein Expression: The target protein may be expressed at very low levels in the chosen cell line. | 1. Perform a time-course experiment to determine the optimal incubation time for observing changes in methylation. 2. Validate the specificity of your primary antibody using appropriate controls, such as knockout/knockdown cell lines or by peptide competition. 3. Confirm the expression of the target protein in your cell line using a validated total protein antibody. |
III. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
A. In Vitro SMYD2 Enzymatic Assay
This protocol is designed to measure the inhibitory activity of this compound on recombinant SMYD2 enzyme.
Materials:
-
Recombinant human SMYD2
-
Histone H3 peptide (or other suitable substrate)
-
S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant SMYD2, and the histone H3 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
B. Western Blot Analysis of Target Protein Methylation
This protocol outlines the steps to assess the effect of this compound on the methylation status of a target protein in cultured cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the methylated target protein and total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
C. Immunoprecipitation (IP) to Detect Protein-Protein Interactions
This protocol can be used to investigate if this compound treatment affects the interaction of SMYD2 with its binding partners.
Materials:
-
Cell line of interest
-
This compound
-
IP lysis buffer (non-denaturing)
-
Primary antibody against the protein of interest (for IP)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
Procedure:
-
Treat cells with this compound or DMSO as described in the Western Blot protocol.
-
Lyse the cells with a non-denaturing IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the IP antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against the potential interacting partners.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by SMYD2
This compound inhibits SMYD2, which is known to be involved in several signaling pathways implicated in cancer and other diseases.
Caption: this compound inhibits SMYD2, thereby affecting downstream signaling pathways.
Experimental Workflow for Investigating this compound Effects
This diagram illustrates a typical workflow for studying the cellular effects of this compound.
Caption: A logical workflow for characterizing the effects of this compound in a cellular context.
References
Negative controls for experiments with EPZ033294
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using EPZ033294, a selective inhibitor of the histone methyltransferase EZH2. Proper experimental design, including the use of appropriate negative controls, is critical for interpreting results and ensuring that observed effects are due to the specific inhibition of EZH2.
Frequently Asked Questions (FAQs)
Q1: What is the most critical negative control for my experiments with this compound?
A1: The ideal negative control is a compound that is structurally almost identical to this compound but is catalytically inactive against its target, EZH2. This type of control helps to distinguish the biological effects of specific EZH2 inhibition from potential off-target effects or effects related to the chemical scaffold of the inhibitor itself.[1][2]
Q2: Is there a commercially available inactive analog for this compound?
A2: While a specific, commercially available inactive analog for this compound is not widely documented, the principle of using such a control is a well-established best practice in pharmacology.[1][2] A prime example of this approach is the EZH2 inhibitor UNC1999 and its corresponding inactive analog, UNC2400. UNC2400 differs minimally in structure from UNC1999 but has over 1,000-fold less potency against EZH2, making it an excellent negative control for experiments with UNC1999.[1][2] Researchers using this compound should inquire with the supplier about the availability of a similar matched inactive control compound.
Q3: If I cannot find a specific inactive analog for this compound, what are my alternative options for negative controls?
A3: If a matched inactive analog is unavailable, you can use the following alternative negative controls:
-
Vehicle Control: This is the most basic control and is mandatory. The vehicle is the solvent used to dissolve this compound (e.g., DMSO). This control accounts for any effects of the solvent on the experimental system.
-
Structurally Unrelated EZH2 Inhibitor: Using another potent and selective EZH2 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to EZH2 inhibition and not an off-target effect of the specific chemical structure of this compound.
-
Genetic Knockdown/Knockout of EZH2: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate EZH2 expression can mimic the on-target effect of the inhibitor.[3] A non-targeting or scrambled siRNA/shRNA serves as the corresponding negative control.[3] This genetic approach provides strong evidence that the phenotype observed with this compound is indeed EZH2-dependent.
Q4: How can I be sure that this compound is engaging its target (EZH2) in my cells?
A4: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a ligand (like this compound) to its target protein (EZH2) in intact cells by measuring changes in the thermal stability of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or unexpected results in vehicle-treated cells. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| Similar effects are observed with both this compound and the inactive control. | The observed phenotype may be due to an off-target effect of the chemical scaffold or experimental artifact. | Use a structurally distinct EZH2 inhibitor to see if it recapitulates the phenotype. Also, use a genetic knockdown of EZH2 to confirm the phenotype is EZH2-dependent. |
| No effect is observed with this compound treatment. | The compound is not potent in the cell line used; the treatment duration is too short; the compound is not engaging the target. | Confirm the potency of this compound in your cell line. Increase the treatment duration, as histone methylation is a stable mark. Perform a CETSA to confirm target engagement. |
| Results from this compound treatment do not match results from EZH2 knockdown. | This compound may have off-target effects; EZH2 may have non-catalytic functions not affected by the inhibitor; knockdown may have compensatory effects. | This is a complex biological question. Consider that EZH2 has functions beyond its methyltransferase activity that would be lost with genetic knockdown but not with a catalytic inhibitor. |
Quantitative Data: Example of an Active/Inactive Control Pair
The following table provides data for the EZH2 inhibitor UNC1999 and its inactive analog UNC2400, illustrating the desired selectivity profile for a negative control.
| Compound | Target | IC50 (nM) | Selectivity | Role |
| UNC1999 | EZH2 | <10 | >1000-fold vs. other methyltransferases | Active Inhibitor |
| EZH1 | 45 | Active Inhibitor | ||
| UNC2400 | EZH2 | >13,000 | Inactive | Negative Control |
Data sourced from Konze et al. and Xu et al.[1]
Experimental Protocols
Protocol: Cellular Assay for H3K27 Trimethylation
This protocol describes how to measure the levels of tri-methylated Histone H3 at lysine (B10760008) 27 (H3K27me3), the direct product of EZH2 activity, in cultured cells using Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Negative control compound (e.g., a matched inactive analog or vehicle)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.
-
Compound Treatment: The next day, treat the cells with a dose-response of this compound, the negative control compound at the highest concentration used for this compound, and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 72-96 hours) to allow for histone mark turnover.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal for each sample. Compare the normalized values across the different treatment groups.
Visualizations
Caption: Workflow for using negative controls in this compound experiments.
Caption: Signaling pathway of EZH2 and points of intervention.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SMYD2 Inhibitors: EPZ033294 vs. LLY-507
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity profiles of two prominent SMYD2 inhibitors, EPZ033294 and LLY-507. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations to elucidate their mechanisms of action.
Both this compound and LLY-507 are potent small molecule inhibitors of SET and MYND domain-containing protein 2 (SMYD2), a protein lysine (B10760008) methyltransferase implicated in various cancers. Their efficacy and selectivity are critical determinants of their utility as chemical probes and potential therapeutic agents. This guide aims to provide a clear, data-driven comparison to aid in the selection of the appropriate tool compound for specific research needs.
Quantitative Selectivity Profile
The following table summarizes the key quantitative data for this compound and LLY-507, highlighting their potency against their intended target, SMYD2.
| Parameter | This compound | LLY-507 |
| Target | SMYD2 | SMYD2 |
| Biochemical IC50 | 3.9 ± 0.3 nM[1] | <15 nM[2][3] |
| Cellular IC50 | 2.9 nM (BTF3 methylation)[1] | 0.6 µM (p53 Lys370 methylation)[2][3] |
| Mechanism of Action | Non-competitive with respect to the peptide substrate[1] | Binds to the substrate peptide binding pocket[2][3] |
| Selectivity | Selective for SMYD2 | >100-fold selective for SMYD2 over a panel of 24 other methyltransferases and inactive against a broad panel of 454 kinases.[2][3] |
Signaling Pathway and Mechanism of Action
SMYD2 is a lysine methyltransferase that plays a role in various cellular processes, including gene regulation and signal transduction, through the methylation of histone and non-histone proteins. One of its key substrates is the tumor suppressor protein p53. The diagram below illustrates a simplified signaling pathway involving SMYD2 and the points of inhibition by this compound and LLY-507.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
In Vitro Radiometric Protein Methyltransferase Assay
This assay quantifies the enzymatic activity of SMYD2 by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide.
Materials:
-
Recombinant human SMYD2 enzyme
-
Peptide substrate (e.g., a p53-derived peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds (this compound or LLY-507) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, SMYD2 enzyme, and the peptide substrate.
-
Add serial dilutions of the inhibitor (this compound or LLY-507) or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Cells expressing the target protein (SMYD2)
-
Cell culture medium and reagents
-
Inhibitor compounds (this compound or LLY-507) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating cells (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the target protein (SMYD2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heat Shock: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: Immediately after the heat shock, lyse the cells by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations across all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for SMYD2, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures and aggregates) to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
Both this compound and LLY-507 are potent inhibitors of SMYD2. LLY-507 has been extensively profiled and demonstrates high selectivity, making it a valuable tool for studying SMYD2 function with minimal off-target effects. This compound is also a potent and selective inhibitor with a distinct non-competitive mechanism of action. The choice between these two inhibitors will depend on the specific experimental context, such as the desired mechanism of inhibition and the need for a well-characterized off-target profile. The provided experimental protocols offer a foundation for researchers to independently validate and compare the performance of these and other SMYD2 inhibitors in their own experimental systems.
References
- 1. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of EPZ033294: A Comparative Kinase Profile Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately and anticipating potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of EPZ033294, a known inhibitor of the histone methyltransferase EZH2, against other prominent EZH2 inhibitors, Tazemetostat (EPZ-6438) and GSK126. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
While primarily targeting the histone methyltransferase EZH2, small molecule inhibitors can exhibit off-target activity against various kinases, leading to unintended biological consequences. This guide delves into the kinase selectivity of this compound and its counterparts, Tazemetostat and GSK126. Although comprehensive KINOMEscan data for this compound is not publicly available, analysis of closely related EZH2 inhibitors provides valuable insights into potential off-target interactions. This report summarizes the known selectivity of these compounds and provides a detailed protocol for the widely used KINOMEscan® assay to facilitate independent profiling efforts.
Comparison of EZH2 Inhibitor Selectivity
The selectivity of small molecule inhibitors is a critical attribute that defines their utility as research tools and their potential as therapeutic agents. The following table summarizes the known inhibitory activities of this compound, Tazemetostat, and GSK126 against their primary target, EZH2, and the closely related EZH1.
| Compound | Primary Target | IC50 / Ki (EZH2) | Selectivity vs. EZH1 | Reference |
| This compound | EZH2 / SMYD2 | Not Publicly Available for EZH2 | Not Publicly Available | [1](--INVALID-LINK--) |
| Tazemetostat (EPZ-6438) | EZH2 | 11 nM (IC50), 2.5 nM (Ki) | 35-fold | [2][3] |
| GSK126 | EZH2 | 9.9 nM (IC50), 0.5 - 3 nM (Ki) | >150-fold | [4][5][6] |
Note: IC50 and Ki are measures of inhibitor potency. A lower value indicates higher potency. Selectivity is the ratio of IC50 or Ki values for the off-target versus the primary target.
Tazemetostat and GSK126 exhibit high potency against EZH2 with significant selectivity over EZH1.[2][4][5][6] Notably, GSK126 demonstrates a greater than 150-fold selectivity for EZH2 over EZH1, highlighting its specificity.[4][5] While the primary target of this compound is understood to be EZH2, it has also been characterized as a potent inhibitor of the lysine (B10760008) methyltransferase SMYD2.[1] The lack of a publicly available, head-to-head kinase selectivity panel for this compound necessitates a broader examination of the off-target profiles of similar EZH2 inhibitors to infer its potential kinase interactions.
Inferred Off-Target Kinase Profile of this compound
Given the absence of specific KINOMEscan data for this compound, we can infer its potential off-target kinase profile by examining the data for other EZH2 inhibitors. It is important to note that even subtle structural differences between compounds can lead to significant variations in their off-target profiles. However, this inferred analysis can still provide valuable guidance for experimental design.
Researchers utilizing this compound should consider performing a comprehensive kinase panel screen to definitively characterize its selectivity.
Potential Off-Target Signaling Pathway Modulation
Off-target kinase inhibition can lead to the modulation of various signaling pathways, resulting in unforeseen cellular effects. Based on the known off-targets of other kinase inhibitors and the general landscape of the human kinome, several pathways could potentially be affected by off-target activities of EZH2 inhibitors. These may include:
-
MAPK Signaling Pathway: Components of this pathway are common off-targets for kinase inhibitors.
-
PI3K-Akt-mTOR Pathway: This central signaling network is frequently implicated in off-target drug effects.
-
Cell Cycle Regulation Pathways: Kinases controlling cell cycle progression are susceptible to off-target inhibition.
The following diagram illustrates a generalized workflow for assessing the impact of a kinase inhibitor on cellular signaling.
Experimental Protocols
To facilitate the independent assessment of kinase inhibitor selectivity, a detailed protocol for the KINOMEscan® competition binding assay is provided below.
KINOMEscan® Competition Binding Assay Protocol
The KINOMEscan® assay platform is a high-throughput method that quantifies the binding of a test compound to a large panel of kinases. The assay is based on a competition binding principle where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[7][8]
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.[1]
Materials:
-
DNA-tagged kinases (DiscoverX)
-
Immobilized ligand beads (DiscoverX)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer
-
Wash buffer
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final concentration in the assay will typically range from picomolar to micromolar.
-
Assay Plate Preparation: Add the DNA-tagged kinase, the immobilized ligand beads, and the diluted test compound to the wells of a microplate. Include a DMSO-only control for each kinase.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution: Elute the bound kinase from the immobilized ligand.
-
qPCR Analysis: Quantify the amount of eluted kinase by performing qPCR on the DNA tag.
-
Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger inhibition. The selectivity score (S-score) can also be calculated to provide a quantitative measure of selectivity.
The following diagram outlines the core principle of the KINOMEscan® assay.
Conclusion
This guide provides a comparative overview of the selectivity of the EZH2 inhibitor this compound and its analogs, Tazemetostat and GSK126. While a comprehensive kinase profile for this compound is not publicly available, the data on related compounds and the provided experimental protocol for the KINOMEscan® assay empower researchers to independently assess its off-target effects. A thorough understanding of a compound's selectivity is crucial for the rigorous interpretation of research findings and the successful development of targeted therapies.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating SMYD2 as a Therapeutic Target: A Comparative Guide to EPZ033294
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPZ033294, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD2, with other known inhibitors. The following sections detail the quantitative performance of these inhibitors, the experimental protocols for their evaluation, and the signaling pathways implicated in SMYD2's function, offering a robust resource for validating SMYD2 as a therapeutic target.
Comparative Performance of SMYD2 Inhibitors
The validation of any therapeutic target relies on the availability of specific and potent inhibitors. This compound has emerged as a critical tool for dissecting the biological functions of SMYD2. Below is a summary of its performance in comparison to other frequently cited SMYD2 inhibitors.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Mechanism of Action (vs. Substrate) | Key Cellular Substrate Assay |
| This compound | 3.9 nM[1] | 2.9 nM (BTF3me1)[2] | Noncompetitive[1] | BTF3 methylation[1] |
| LLY-507 | <15 nM | 0.6 - <1 µM (p53-K370me1)[3] | Substrate-competitive | p53-K370 methylation[3] |
| AZ505 | 120 nM | Not explicitly reported | Substrate-competitive | p53-K370 methylation |
| BAY-598 | Not explicitly reported | 57.19 nM (A549 cells, 24h)[4] | Not explicitly reported | p53 methylation |
Note: IC50 values can vary depending on assay conditions. The data presented are derived from the cited literature for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating research findings. This section outlines the key methodologies used to assess the efficacy and mechanism of SMYD2 inhibitors.
Biochemical SMYD2 Inhibition Assay (Radiometric)
This assay quantitatively measures the enzymatic activity of SMYD2 by monitoring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate.
Workflow:
Caption: Workflow for a radiometric SMYD2 biochemical assay.
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM DTT, 0.01% Triton X-100), purified recombinant SMYD2 enzyme, a peptide substrate (e.g., biotinylated p53 peptide), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and transfer the mixture to a streptavidin-coated scintillation proximity assay (SPA) plate.
-
Measurement: Measure the radioactivity using a microplate scintillation counter. The proximity of the biotinylated peptide to the scintillant in the plate results in light emission upon radioactive decay.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cellular SMYD2 Inhibition Assay (Western Blot)
This method assesses the ability of an inhibitor to block SMYD2 activity within a cellular context by measuring the methylation status of a known intracellular substrate, such as BTF3 or p53.
Workflow:
Caption: Workflow for a cellular SMYD2 inhibition assay via Western Blot.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T for BTF3me1 analysis) and allow them to adhere. Treat the cells with a dose range of the SMYD2 inhibitor for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the methylated substrate (e.g., anti-BTF3me1 or anti-p53-K370me1). Also, probe for the total protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the methylated protein signal to the total protein or loading control. Calculate the cellular IC50 from the dose-response curve.
SMYD2 Signaling Pathways
SMYD2 has been implicated in the regulation of several critical signaling pathways involved in cell proliferation, survival, and inflammation. Its function is primarily mediated through the methylation of non-histone proteins, which can subsequently influence their activity, stability, and interaction with other proteins.
NF-κB and STAT3 Signaling
SMYD2 can directly methylate the p65 subunit of NF-κB and STAT3, leading to their activation and the transcription of downstream target genes.[5][6] This highlights a direct role for SMYD2 in inflammatory and oncogenic signaling.
Caption: SMYD2-mediated activation of NF-κB and STAT3 signaling.
Akt/mTOR Signaling
SMYD2 can also indirectly influence the Akt/mTOR pathway. One proposed mechanism is through the methylation and subsequent inhibition of the tumor suppressor PTEN.[7] Inhibition of PTEN leads to the accumulation of PIP3, which in turn activates Akt and its downstream effector mTOR, promoting cell growth and survival.
Caption: SMYD2-mediated regulation of the Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methylation-Acetylation Interplay Activates p53 in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Lysine methyltransferase SMYD2 promotes cyst growth in autosomal dominant polycystic kidney disease [jci.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Selectivity of PRMT6 Inhibition: A Comparative Analysis of SGC6870 and EPZ020411
For researchers in epigenetics and drug discovery, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of two prominent PRMT6 inhibitors, SGC6870 and EPZ020411, against a panel of other methyltransferases. The data presented herein, supported by detailed experimental protocols, will aid researchers in selecting the most appropriate tool for their specific scientific inquiries into the biological functions of Protein Arginine Methyltransferase 6 (PRMT6).
Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes including transcriptional regulation, DNA repair, and signal transduction.[1] The development of potent and selective inhibitors for PRMT6 is essential for dissecting its physiological and pathological roles. Here, we compare the selectivity of two widely used PRMT6 inhibitors: SGC6870, a first-in-class allosteric inhibitor, and EPZ020411, a potent tool compound.
Potency and Selectivity Profile
SGC6870, also known as (R)-2, is a potent and highly selective allosteric inhibitor of PRMT6 with a reported IC50 of 77 nM.[2][3] In contrast, EPZ020411 is another potent PRMT6 inhibitor with an IC50 of 10 nM.[4][5] While both compounds effectively inhibit PRMT6, their cross-reactivity with other methyltransferases differs significantly, a critical consideration for interpreting experimental results.
SGC6870: A Highly Selective PRMT6 Inhibitor
SGC6870 has demonstrated exceptional selectivity for PRMT6. It has been profiled against a broad panel of 33 methyltransferases, including 8 protein arginine methyltransferases (PRMTs), 21 protein lysine (B10760008) methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase. At concentrations of 1 µM and 10 µM, SGC6870 showed potent inhibition of PRMT6 but no significant activity against the other 32 methyltransferases tested.[6] This high degree of selectivity makes SGC6870 an invaluable tool for specifically probing the functions of PRMT6.
Table 1: Cross-reactivity of SGC6870 against a panel of methyltransferases.
| Methyltransferase | % Inhibition at 1 µM SGC6870 | % Inhibition at 10 µM SGC6870 |
| PRMT6 | >95% | >95% |
| PRMT1 | <10% | <10% |
| PRMT3 | <10% | <10% |
| PRMT4 (CARM1) | <10% | <10% |
| PRMT5 | <10% | <10% |
| PRMT7 | <10% | <10% |
| PRMT8 | <10% | <10% |
| EZH2 | <10% | <10% |
| G9a | <10% | <10% |
| SETD7 | <10% | <10% |
| ... (and 22 other methyltransferases) | <10% | <10% |
Data summarized from Shen et al., J Med Chem 2021.
EPZ020411: A Potent but Less Selective Inhibitor
EPZ020411 is a potent inhibitor of PRMT6, but it exhibits some cross-reactivity with other PRMTs, particularly PRMT1 and PRMT8.[5][7] While it is over 100-fold selective for PRMT6 compared to several other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7, its activity against PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) should be considered when designing and interpreting experiments.[7][8]
Table 2: Potency of EPZ020411 against various PRMTs.
| Methyltransferase | IC50 (nM) |
| PRMT6 | 10 |
| PRMT1 | 119 |
| PRMT8 | 223 |
| PRMT3 | >10,000 |
| PRMT4 (CARM1) | >10,000 |
| PRMT5 | >10,000 |
| PRMT7 | >10,000 |
Data summarized from Mitchell et al., ACS Med Chem Lett 2015 and other sources.
Experimental Protocols
The inhibitory activity and selectivity of both SGC6870 and EPZ020411 were primarily determined using a radiometric biochemical assay.
Radiometric Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate by the methyltransferase.
Materials:
-
Recombinant methyltransferase enzyme (e.g., PRMT6)
-
Peptide or protein substrate (e.g., Histone H3 peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compound (SGC6870 or EPZ020411) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and the methyltransferase enzyme.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at room temperature) to allow for binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Inhibition
PRMT6 asymmetrically dimethylates histone H3 at arginine 2 (H3R2me2a), a modification associated with transcriptional repression. Both SGC6870 and EPZ020411 inhibit this activity, leading to a reduction in H3R2me2a levels.
Caption: Inhibition of PRMT6 by SGC6870 or EPZ020411 blocks the methylation of Histone H3 at Arginine 2.
Experimental Workflow for Inhibitor Profiling
The process of characterizing the cross-reactivity of a methyltransferase inhibitor involves a systematic workflow.
Caption: Workflow for determining the selectivity profile of a methyltransferase inhibitor.
Conclusion
Both SGC6870 and EPZ020411 are valuable chemical tools for studying the biology of PRMT6. For experiments demanding the highest level of specificity for PRMT6, the exceptional selectivity profile of SGC6870 makes it the superior choice. EPZ020411, while highly potent, has known off-target activities against PRMT1 and PRMT8 that must be taken into account during experimental design and data interpretation. Researchers should carefully consider the specific requirements of their studies when selecting a PRMT6 inhibitor to ensure the generation of robust and unambiguous results.
References
- 1. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 4. EPZ020411 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Discrepancies: A Comparative Guide to EPZ033294 and SMYD2 Knockout Phenotypes
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target is paramount. This guide provides an objective comparison of the phenotypic differences observed between the use of EPZ033294, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD2, and the genetic knockout of the SMYD2 gene.
While both approaches aim to abrogate SMYD2 function, emerging evidence reveals critical distinctions in their phenotypic consequences, particularly in the context of cancer cell proliferation and organismal development. This guide synthesizes experimental data to illuminate these differences, offering detailed protocols for key experiments and visual representations of associated signaling pathways.
Key Phenotypic Differences: A Tabular Overview
The following table summarizes the key phenotypic differences observed between this compound treatment and SMYD2 knockout across various biological contexts.
| Phenotypic Trait | This compound Treatment | SMYD2 Knockout (KO) | References |
| Cancer Cell Proliferation (in vitro) | Generally no significant effect on autonomous proliferation in a broad panel of cancer cell lines. | CRISPR/Cas9 mediated knockout shows no significant effect on autonomous proliferation in a broad panel of cancer cell lines. In contrast, earlier RNAi-based knockdown studies suggested a role in attenuating proliferation. | [1] |
| Tumor Growth (in vivo) | Can attenuate colon tumor growth. | Markedly slows tumor growth in colon cancer xenograft models. Reduced susceptibility to certain leukemias in mouse models. | [1][2] |
| Developmental Phenotype (Mouse) | Data on developmental and reproductive toxicity is not extensively published. | Mice are viable and fertile with no severe developmental phenotypes or life-span defects. However, conditional knockout reveals defects in hematopoietic stem cell production and lymphocyte development. | [3][4][5][6][7] |
| Developmental Phenotype (Zebrafish) | Not reported. | Global knockout results in severe developmental defects. | [3][5] |
| Cellular Apoptosis | Can induce apoptosis in some cancer models, particularly in combination with other agents. | SMYD2 deficiency sensitizes colonic tumor cells to TNF-induced apoptosis and necroptosis. In cardiomyocytes, SMYD2 deletion promotes apoptotic cell death upon myocardial infarction. | [2][8][9][10] |
| Mechanism of Action | Potent and selective, non-competitive or uncompetitive inhibitor of SMYD2 methyltransferase activity. | Complete ablation of the SMYD2 protein, eliminating both catalytic and non-catalytic functions. | [1] |
Experimental Deep Dive: Protocols and Methodologies
To facilitate the replication and validation of the cited findings, detailed protocols for key experimental techniques are provided below.
Generation of SMYD2 Knockout Mice
The generation of conditional SMYD2 knockout mice is a crucial tool for studying its in vivo function. A common strategy involves the Cre-LoxP system.
Protocol:
-
Design and Construction of the Targeting Vector:
-
A targeting vector is designed to flank a critical exon of the SMYD2 gene with loxP sites ("floxing").
-
The vector typically includes a selectable marker, such as a neomycin resistance cassette, which is also flanked by FRT sites for later removal by Flp recombinase.
-
-
Electroporation into Embryonic Stem (ES) Cells:
-
The targeting vector is linearized and electroporated into ES cells.
-
-
Selection of Targeted ES Cell Clones:
-
ES cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance).
-
Resistant clones are screened by Southern blotting or PCR to identify those with the correct homologous recombination event.
-
-
Removal of the Selection Cassette:
-
Targeted ES cell clones are transiently transfected with a plasmid expressing Flp recombinase to excise the FRT-flanked selection cassette, leaving behind the floxed SMYD2 allele.
-
-
Blastocyst Injection and Generation of Chimeric Mice:
-
Successfully targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
-
-
Generation of Conditional Knockout Mice:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Addition of MTT Reagent:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
-
Western Blot Analysis for Histone Methylation
Western blotting is used to detect specific proteins in a sample, including post-translational modifications like histone methylation.
Protocol:
-
Histone Extraction:
-
Isolate nuclei from treated or knockout cells/tissues.
-
Extract histones using an acid extraction method (e.g., with 0.2 M sulfuric acid).
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE:
-
Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Use a high-percentage acrylamide (B121943) gel (e.g., 15-18%) for better resolution of small histone proteins.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways involving SMYD2 and the mechanism of action for this compound.
References
- 1. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. setd2 knockout zebrafish is viable and fertile: differential and developmental stress-related requirements for Setd2 and histone H3K36 trimethylation in different vertebrate animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. The lysine methyltransferase SMYD2 is required for normal lymphocyte development and survival of hematopoietic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lysine Methyltransferase SMYD2 Is Required for Definite Hematopoietic Stem Cell Production in the Mouse Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chapter 2 Generation of Conditional Knockout Mice | Semantic Scholar [semanticscholar.org]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison: EPZ033294 and BAY-598 as SMYD2 Inhibitors
In the landscape of epigenetic drug discovery, the protein methyltransferase SMYD2 has emerged as a compelling target for therapeutic intervention in oncology and other diseases. Among the chemical probes developed to interrogate SMYD2 function, EPZ033294 and BAY-598 stand out as potent and selective inhibitors. This guide provides a detailed, data-driven comparison of these two molecules to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
At a Glance: Key Performance Indicators
A summary of the key biochemical and cellular potencies of this compound and BAY-598 is presented below, highlighting their distinct profiles as SMYD2 inhibitors.
| Parameter | This compound | BAY-598 |
| Biochemical IC50 | 3.9 nM[1][2][3] | 27 nM |
| Cellular IC50 (p53 methylation) | 29 nM[1] | 58 nM |
| Cellular IC50 (BTF3me1) | 2.9 nM[2][3] | Not Reported |
| Mechanism of Action (vs. Peptide) | Noncompetitive[2][4][5] | Competitive |
| Mechanism of Action (vs. SAM) | Noncompetitive or Uncompetitive[2][4] | Uncompetitive |
Mechanism of Action and Binding
This compound and BAY-598 exhibit distinct mechanisms of inhibition, a crucial factor in their experimental application. This compound is a noncompetitive inhibitor with respect to the peptide substrate and either noncompetitive or uncompetitive with respect to the cofactor S-adenosylmethionine (SAM).[2][4] This suggests that this compound binds to a site on the SMYD2 enzyme that is distinct from both the substrate and cofactor binding pockets, inducing a conformational change that prevents catalysis. X-ray crystallography has revealed that this compound binds in a unique manner, traversing the peptide-binding site and creating a new hydrophobic pocket.[2]
In contrast, BAY-598 acts as a peptide-competitive inhibitor, directly competing with the substrate for binding to the active site of SMYD2. It is, however, uncompetitive with respect to SAM, indicating that it preferentially binds to the SMYD2-SAM complex.
Selectivity Profile
Both inhibitors demonstrate high selectivity for SMYD2 over other methyltransferases. This compound was tested against a panel of 15 other methyltransferases and showed no inhibition up to a concentration of 10 μM, including the closely related enzyme SMYD3.[4] Similarly, BAY-598 exhibited over 100-fold selectivity for SMYD2 when screened against more than 30 other protein methyltransferases.
Cellular Activity and Phenotypic Effects
While both compounds effectively inhibit SMYD2 activity within cells, reports on their downstream phenotypic effects have differed. Some studies using earlier, less selective SMYD2 inhibitors like LLY-507 reported anti-proliferative effects in various cancer cell lines.[4] However, studies with the highly selective BAY-598 and this compound have shown little to no impact on the proliferation of a broad panel of cancer cell lines as single agents.[4] This discrepancy highlights the importance of using well-characterized, selective chemical probes to accurately delineate the biological functions of a target. The observed anti-proliferative effects of less selective compounds may be attributable to off-target activities.[4]
Experimental Protocols
Biochemical Potency Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SMYD2 enzymatic activity.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a peptide substrate by SMYD2.
Materials:
-
Recombinant human SMYD2 enzyme
-
Peptide substrate (e.g., a fragment of p53 or histone H3)
-
³H-SAM
-
Assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
Test compounds (this compound or BAY-598)
-
Scintillation proximity assay (SPA) beads
-
Microplates
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, incubate SMYD2 with the test compound for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the peptide substrate and ³H-SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution.
-
Add SPA beads that capture the biotinylated peptide substrate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Methylation Assay (Western Blot)
Objective: To assess the ability of a compound to inhibit the methylation of a specific SMYD2 substrate within cells.
Materials:
-
Cell line (e.g., HEK293T)
-
Plasmids for overexpression of tagged SMYD2 and its substrate (e.g., p53 or BTF3)
-
Transfection reagent
-
Cell lysis buffer
-
Primary antibodies (against the methylated substrate and total substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with plasmids expressing tagged SMYD2 and the substrate.
-
After a suitable incubation period, treat the cells with a serial dilution of the test compound for a defined time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the methylated form of the substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate as a loading control.
-
Quantify the band intensities and calculate the IC50 for the inhibition of cellular methylation.
Conclusion
Both this compound and BAY-598 are highly potent and selective inhibitors of SMYD2, making them valuable tools for studying its biological roles. The choice between these two compounds may depend on the specific experimental context. The noncompetitive mechanism of this compound could be advantageous in scenarios where substrate concentrations fluctuate, while the peptide-competitive nature of BAY-598 might be more suitable for direct studies of substrate interaction. The distinct binding modes of these inhibitors also offer an opportunity for structure-activity relationship studies and the design of next-generation SMYD2-targeted therapeutics. Researchers should carefully consider the mechanistic differences and the available cellular data when selecting an inhibitor for their studies.
References
- 1. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
EPZ033294: A Comparative Guide to its Selectivity Profile Against Epigenetic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of EPZ033294, a known inhibitor of the histone methyltransferase SMYD2, against a panel of other epigenetic targets. The information is compiled from publicly available experimental data to offer an objective overview for researchers in drug discovery and chemical biology.
Executive Summary
This compound is a potent inhibitor of SMYD2 with a reported biochemical IC50 value of 3.9 nM and a cellular IC50 of 2.9 nM.[1] While highly potent against its primary target, a comprehensive understanding of its selectivity is crucial for its utility as a chemical probe and for any potential therapeutic development. This guide presents available selectivity data for this compound in comparison to other well-characterized SMYD2 inhibitors, AZ505 and LLY-507.
Selectivity Profile of SMYD2 Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound and other SMYD2 inhibitors against a selection of histone methyltransferases. This data allows for a direct comparison of their selectivity profiles.
| Target | This compound IC50 (µM) | AZ505 IC50 (µM) | LLY-507 IC50 (µM) |
| SMYD2 | 0.0039 | 0.12 [2][3] | <0.015 [4][5][6] |
| EHMT1 | >10[1] | - | >100-fold selective |
| EHMT2 | >10[1] | - | >100-fold selective |
| EZH1 | >10[1] | - | - |
| EZH2 | - | >83.3[2][3] | >100-fold selective |
| SMYD3 | - | >83.3[2][3] | >100-fold selective |
| DOT1L | - | >83.3[2][3] | >100-fold selective |
Note: A higher IC50 value indicates lower potency. ">" indicates that the IC50 is greater than the highest tested concentration. LLY-507 was reported to be >100-fold selective for SMYD2 over a panel of 24 other methyltransferases.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The data presented in this guide is primarily derived from biochemical assays designed to measure the enzymatic activity of methyltransferases in the presence of an inhibitor.
General Protocol for a Radiometric Histone Methyltransferase (HMT) Assay (Filter-Binding Format)
This method is a common and robust way to measure the activity of HMTs and the potency of their inhibitors.
-
Reaction Setup: A reaction mixture is prepared containing the specific histone methyltransferase (e.g., SMYD2), a histone substrate (e.g., a peptide or recombinant histone), and the tritium-labeled methyl donor, S-adenosyl-L-methionine ([³H]-SAM). The reaction is buffered to an optimal pH and contains necessary co-factors.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic transfer of the [³H]-methyl group from SAM to the histone substrate.
-
Reaction Quenching: The enzymatic reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter paper.
-
Washing: The filter papers are washed to remove any unincorporated [³H]-SAM. The methylated histone substrate, being a larger molecule, is retained on the filter paper.
-
Detection: The amount of radioactivity on the filter paper is quantified using a scintillation counter. The level of radioactivity is directly proportional to the activity of the HMT.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Experimental and Biological Context
To better understand the process of selectivity profiling and the biological role of SMYD2, the following diagrams are provided.
Caption: Workflow for determining inhibitor selectivity.
Caption: Simplified SMYD2 signaling pathways.
Discussion
The available data indicates that this compound is a highly potent and selective inhibitor of SMYD2. The ">10 µM" IC50 values against EHMT1, EHMT2, and EZH1 suggest a selectivity of over 2500-fold for SMYD2. When compared to other SMYD2 inhibitors, this compound demonstrates superior potency.
-
AZ505 shows good potency for SMYD2 with an IC50 of 0.12 µM and has been demonstrated to be highly selective, with over 600-fold selectivity against other tested methyltransferases like SMYD3, DOT1L, and EZH2.[2][3]
-
LLY-507 also exhibits high potency with an IC50 of less than 15 nM and is reported to have a broad selectivity profile, being over 100-fold selective for SMYD2 against a panel of 24 other methyltransferases.[4][5][6]
The high potency and selectivity of this compound make it a valuable tool for studying the biological functions of SMYD2. SMYD2 has been implicated in various cellular processes and diseases through its interaction with multiple signaling pathways, including the NF-κB, STAT3, TGF-β, and BMP pathways.[7][8][9][10][11] The precise molecular mechanisms often involve the methylation of non-histone proteins, leading to the regulation of gene expression and cellular signaling.
Conclusion
This compound is a potent and selective small-molecule inhibitor of SMYD2. The available data, though limited to a small panel of other methyltransferases, suggests a high degree of selectivity. This, combined with its high potency, positions this compound as a valuable chemical probe for elucidating the diverse roles of SMYD2 in health and disease. Further comprehensive profiling against a broader panel of epigenetic targets would be beneficial to fully characterize its off-target profile and solidify its use as a highly selective research tool.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ505 | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with Cellular Activity of PRMT6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency and cellular activity of the selective Protein Arginine Methyltransferase 6 (PRMT6) inhibitor, EPZ020411, with other notable PRMT6 inhibitors. All quantitative data is supported by experimental evidence from peer-reviewed studies, and detailed experimental protocols are provided to facilitate reproducibility.
Introduction to PRMT6 Inhibition
Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, most notably Histone H3 at arginine 2 (H3R2me2a).[1] Dysregulation of PRMT6 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. The development of potent and selective PRMT6 inhibitors is a critical step in validating its therapeutic potential. A crucial aspect of inhibitor development is understanding the correlation between its biochemical potency (in vitro) and its efficacy within a cellular context. This guide will explore this relationship for EPZ020411 and other relevant compounds.
Comparative Analysis of PRMT6 Inhibitors
The following tables summarize the in vitro potency and cellular activity of EPZ020411 and other selected PRMT6 inhibitors.
Table 1: In Vitro Potency of PRMT6 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| EPZ020411 | PRMT6 | Biochemical Assay | 10 | [2] |
| MS023 | PRMT6 | Biochemical Assay | 4 | [2] |
| (R)-2 (SGC6870) | PRMT6 | Biochemical Assay | 77 ± 6 | [3][4] |
| Compound 4 | PRMT6 | Scintillation Proximity Assay (SPA) | 18 ± 2 | [5] |
| Compound 17 | PRMT6 | Biochemical Assay | 43 ± 7 | [6] |
Table 2: Cellular Activity of PRMT6 Inhibitors
| Compound | Cell Line | Target Analyte | Assay Type | IC50 (µM) | Reference |
| (R)-2 (SGC6870) | HEK293T | H3R2me2a | Western Blot | 0.9 ± 0.1 | [3] |
| (R)-2 (SGC6870) | HEK293T | H4R3me2a | Western Blot | 0.6 ± 0.1 | [3] |
| Compound 17 | HEK293 | H3R2me2a | Western Blot | 0.97 ± 0.05 | [6] |
| Compound 4 | - | H4R3me2a | - | 5.6 ± 0.3 | [5] |
Experimental Protocols
PRMT6 Biochemical Scintillation Proximity Assay (SPA)
This assay quantitatively measures the enzymatic activity of PRMT6 by detecting the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated peptide substrate.
Materials:
-
Recombinant human PRMT6 enzyme
-
Biotinylated peptide substrate (e.g., derived from histone H3)
-
³H-SAM
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitors (e.g., EPZ020411)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the PRMT6 enzyme, peptide substrate, and assay buffer to the microplate wells.
-
Add the diluted test inhibitor to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature.[5]
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3R2me2a Western Blot Assay
This assay assesses the ability of an inhibitor to block PRMT6 activity in a cellular context by measuring the levels of the specific histone mark H3R2me2a.
Materials:
-
Cell line (e.g., HEK293T)[3]
-
Cell culture medium and reagents
-
Test inhibitor (e.g., EPZ020411)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[7]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]
-
Primary antibodies: anti-H3R2me2a and a loading control (e.g., anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 20 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[9]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3R2me2a and loading control) overnight at 4°C.[8][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3R2me2a signal to the loading control. Calculate the cellular IC50 value from the dose-response curve.
Visualizing Pathways and Workflows
PRMT6 Signaling Pathway
References
- 1. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. img.abclonal.com [img.abclonal.com]
- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Safety Operating Guide
Navigating the Safe Handling of EPZ033294: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and data integrity. This guide provides essential, immediate safety and logistical information for the handling of EPZ033294, a potent inhibitor of the enzyme SMYD2. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive approach to its handling and disposal based on general best practices for research chemicals of unknown toxicity.
Disclaimer: The following recommendations are based on general laboratory safety principles. It is crucial to consult your institution's specific safety protocols and to perform a risk assessment before handling any new chemical compound. The information provided by suppliers indicates that this compound is for research use only and not for human or veterinary use.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 or higher-rated respirator (if weighing outside a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Impervious laboratory coat or disposable coveralls- N95 or higher-rated respirator |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
Experimental Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a strict protocol is critical for minimizing risk. The following steps provide a general framework for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place as recommended by the supplier.[1] Short-term storage at 0-4°C and long-term storage at -20°C are suggested.[1]
-
Ensure the storage location is clearly labeled and accessible only to authorized personnel.
2. Weighing and Aliquoting:
-
Whenever possible, perform these operations in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding area thoroughly after each use.
3. Solution Preparation:
-
All solution preparation should be conducted in a certified chemical fume hood.
-
Use appropriate glassware and ensure it is clean and dry.
-
Add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[1]
4. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills.
-
Keep containers sealed when not in use.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weighing papers, and disposable labware in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Never dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow: A Path to Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
By implementing these safety measures and adhering to a structured workflow, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
